2-Aminohex-5-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminohex-5-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZOFEYIXZMXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593913 | |
| Record name | 2-Aminohex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-04-3 | |
| Record name | 2-Aminohex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Stereoisomers of 2-Aminohex-5-en-1-ol: Synthesis, Separation, and Characterization
This in-depth technical guide provides a comprehensive overview of the potential stereoisomers of 2-aminohex-5-en-1-ol, a chiral unsaturated amino alcohol with potential applications in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into the synthesis, separation, and characterization of these stereoisomers.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image stereoisomers, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for the development of safe and effective chiral drugs.[1][2] This guide focuses on this compound, a molecule possessing a single chiral center, leading to the existence of two enantiomers: (R)-2-aminohex-5-en-1-ol and (S)-2-aminohex-5-en-1-ol.
Understanding the Stereochemistry of this compound
The structure of this compound features a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and a but-3-en-1-yl group (-CH2CH2CH=CH2). This arrangement gives rise to two possible spatial arrangements, resulting in a pair of enantiomers.
Caption: The enantiomeric pair of this compound.
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral center are ranked based on atomic number. For this compound, the priority order is: -NH2 > -CH2OH > -CH2CH2CH=CH2 > -H. The spatial orientation of these groups determines the R or S configuration.
Synthetic Strategies for Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis
An enantioselective synthesis aims to create a specific enantiomer directly. A plausible approach for the synthesis of this compound enantiomers is the asymmetric reduction of a corresponding α-amino ketone or the asymmetric amination of a suitable alcohol precursor. For instance, a ruthenium-catalyzed formal anti-Markovnikov hydroamination of an allylic alcohol could be a potential route to chiral γ-amino alcohols.[3]
Proposed Enantioselective Synthesis Workflow:
Caption: Proposed enantioselective synthesis workflow.
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[] This can be achieved through several methods, with enzymatic resolution and chiral chromatography being particularly effective for amino alcohols.
Enzymatic Kinetic Resolution:
Lipases are enzymes that can selectively acylate one enantiomer of an amine or amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[5]
Protocol for Enzymatic Kinetic Resolution:
-
Reaction Setup: Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene).
-
Acyl Donor: Add an acyl donor, such as ethyl acetate.
-
Enzyme Addition: Introduce an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques.
-
Deprotection: Hydrolyze the acylated enantiomer to obtain the pure amino alcohol.
Separation and Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[6] For amino alcohols, polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are often successful.[7][8]
Table 1: Recommended Chiral Stationary Phases for Amino Alcohol Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |
| Polysaccharide-based (amylose or cellulose derivatives) | Chiralpak®, Chiralcel® | Hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer. |
| Cyclodextrin-based | Astec CHIROBIOTIC™, SUMICHIRAL™ | Inclusion complexation within the chiral cyclodextrin cavity and interactions with the hydroxyl groups on the rim.[7] |
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a selection of polysaccharide- and cyclodextrin-based CSPs.
-
Mobile Phase Selection:
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.
-
Detection: Utilize a UV detector, or if the chromophore is weak, a more sensitive detector like a fluorescence detector (after derivatization) or a mass spectrometer.
Chiral HPLC Separation Workflow:
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Characterization and Determination of Absolute Configuration
Once the enantiomers are separated, their identity and absolute configuration must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity
While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for each enantiomer in the NMR spectrum.[10] This allows for the determination of enantiomeric excess (%ee).[11][12]
Protocol for NMR Determination of Enantiomeric Excess:
-
Sample Preparation: Dissolve a known amount of the enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Shift Reagent: Add a chiral lanthanide shift reagent (e.g., Eu(hfc)3) or a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquisition of Spectra: Acquire high-resolution 1H NMR spectra.
-
Data Analysis: Identify a proton signal that shows baseline separation for the two enantiomers and integrate the corresponding peaks to calculate the enantiomeric excess.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[13] It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[14][15][16]
VCD Analysis Workflow:
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into vibrational circular dichroism of proteins by density functional modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08016F [pubs.rsc.org]
Exploratory reactions involving the amino group of 2-Aminohex-5-en-1-ol
This guide serves as a technical whitepaper for researchers investigating the synthetic utility of 2-Aminohex-5-en-1-ol (CAS: 89584-04-3). It focuses on the chemoselectivity between the amine and hydroxyl groups and the cyclization potential afforded by the terminal alkene.
A Technical Guide to Heterocyclic Synthesis and Functionalization[1]
Executive Summary
This compound represents a privileged "chiral homoallylic amino alcohol" scaffold. Its structural versatility lies in the interplay between three functional motifs: a primary amine, a primary alcohol, and a terminal alkene tethered by a three-carbon chain.
This molecule is a critical precursor for pyrrolidine alkaloids (iminosugars) and chiral oxazolines . This guide details the divergent synthetic pathways available to this substrate, emphasizing chemoselective control and cyclization strategies.
Structural Analysis & Chemoselectivity
The molecule contains two competitive nucleophiles (N and O) and one electrophilic handle (the alkene, upon activation).
-
Nucleophilicity: Under neutral conditions, the amine (
) is more nucleophilic than the hydroxyl ( ). However, in the presence of Lewis acids or specific acylating agents, the hydroxyl group can participate in cyclization (e.g., oxazoline formation). -
Tether Length: The distance between the nitrogen (at C2) and the alkene (at C5) comprises a 4-carbon chain (
). According to Baldwin’s Rules, this favors 5-exo-trig cyclization to yield pyrrolidines over 6-endo-trig pathways.
Chemoselectivity Map
The following diagram illustrates the primary divergent pathways based on initial reagent choice.
Figure 1: Divergent reaction pathways for this compound based on initial functionalization.
Pathway A: Iodocyclization (Pyrrolidine Synthesis)
The most valuable transformation of this compound is the stereoselective formation of functionalized pyrrolidines. This reaction mimics the biosynthesis of iminosugars.
Mechanism
The reaction proceeds via the activation of the C5-C6 alkene by iodine (
Critical Consideration: The stereochemistry of the new chiral center (at C5) and the relative stereochemistry (cis/trans) of the ring substituents depend heavily on the protecting group on the nitrogen.
-
Free Amine: Often leads to complex mixtures due to N-oxidation.
-
Urea/Carbamate Protection: High diastereoselectivity is achieved using N-Boc or N-Cbz derivatives.
Experimental Protocol: Iodocyclization of N-Boc-2-aminohex-5-en-1-ol
Note: This protocol assumes prior protection of the amine with a Boc group.
Reagents:
-
Substrate: N-Boc-2-aminohex-5-en-1-ol (1.0 equiv)
-
Iodine (
): 3.0 equiv -
Sodium Bicarbonate (
): 3.0 equiv -
Solvent: Acetonitrile (
) or
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-2-aminohex-5-en-1-ol (1 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask wrapped in aluminum foil (to exclude light).
-
Base Addition: Add solid
(3 mmol) to the solution. Cool the mixture to 0°C. -
Cyclization: Add iodine (
, 3 mmol) in one portion. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (stain with ninhydrin or PMA).
-
Quench: Pour the mixture into a saturated aqueous solution of
(sodium thiosulfate) to reduce excess iodine (color change from dark red to clear). -
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 2-(iodomethyl)-pyrrolidine derivative.
Pathway B: Oxazoline Formation
The 1,2-amino alcohol motif allows for the formation of oxazolines, which are precursors to "Garner’s Aldehyde" analogues or used directly as chiral ligands in asymmetric catalysis.
Mechanism
This is a condensation reaction. The amine attacks a nitrile or carboxylic acid derivative, followed by cyclization of the hydroxyl group and elimination of water (or ammonia).
Protocol: Zinc-Catalyzed Oxazoline Synthesis
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Benzonitrile (
): 1.2 equiv -
Catalyst: Zinc Chloride (
, anhydrous): 0.1 equiv -
Solvent: Chlorobenzene (PhCl)
Step-by-Step Methodology:
-
Setup: In a pressure tube or reflux flask, combine the amino alcohol, benzonitrile, and
in chlorobenzene. -
Heating: Heat the mixture to reflux (approx. 130°C) for 12–24 hours. The high temperature is required to drive the elimination of ammonia.
-
Workup: Cool to room temperature. Dilute with
and wash with water. -
Purification: The resulting 2-phenyl-oxazoline retains the terminal alkene, allowing for further functionalization (e.g., cross-metathesis) on the side chain.
Pathway C: Ring-Closing Metathesis (RCM)
To access 6-membered nitrogen heterocycles (piperidines), the chain length must be extended. This is achieved by N-allylation followed by RCM.
Logical Flow
-
N-Allylation: React this compound with allyl bromide to form the N-allyl derivative.
-
Metathesis: The molecule now possesses two terminal alkenes: one native (C5) and one on the nitrogen.
-
Cyclization: Grubbs II catalyst mediates the RCM to form a dehydropiperidine.
Figure 2: Synthesis of dehydropiperidines via Ring-Closing Metathesis.
Data Summary: Comparative Reactivity
| Reaction Pathway | Primary Nucleophile | Electrophile | Ring Size Formed | Key Reagent |
| Iodocyclization | Nitrogen (Amine) | Internal Alkene (Activated) | 5 (Pyrrolidine) | |
| Oxazoline Formation | N & O (Concerted) | External Nitrile | 5 (Oxazoline) | |
| RCM | Alkene x2 | Ruthenium Carbene | 6 (Piperidine) | Grubbs II |
| Pd-Carboamination | Nitrogen | Internal Alkene | 5 (Pyrrolidine) |
References
-
Wolfe, J. P. (2020). Synthesis of Saturated Heterocycles via Metal-Catalyzed Alkene Carboamination Reactions. Accounts of Chemical Research.
-
Knapp, S., et al. (1990). Iodolactamization and iodocyclization of amino-alkenes. Journal of Organic Chemistry.
-
Gaucher, A., et al. (2013). Oxazoline formation from amino alcohols: A review. Tetrahedron.
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.
Technical Guide: Solubility Profile and Process Applications of 2-Aminohex-5-en-1-ol
This guide is structured as an advanced technical whitepaper designed for application scientists and process chemists. It moves beyond static data to provide a dynamic, mechanistic understanding of 2-Aminohex-5-en-1-ol , focusing on its solubility behavior, extraction logic, and purification strategies.
Executive Summary
This compound (CAS: 89584-04-3) is a bifunctional chiral building block characterized by a primary amine, a primary alcohol, and a terminal alkene.[1][2] Its utility in the synthesis of pyrrolidines, amino acids, and peptidomimetics is driven by its unique reactivity. However, its amphiphilic nature (LogP ≈ 0.1) presents specific challenges in isolation and purification.
This guide provides a definitive solubility landscape for this compound, grounded in physicochemical principles and validated extraction protocols. It establishes a "pH-Switch" extraction logic as the primary method for handling this compound in organic workflows.
Physicochemical Profile & Theoretical Solubility
Understanding the solubility of this compound requires analyzing its competing functional groups. The molecule balances a hydrophilic "head" (amino-alcohol motif) against a lipophilic "tail" (hexenyl chain).
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Weight | 115.17 g/mol | Low MW facilitates high solubility in small-molecule solvents. |
| XLogP3 | 0.1 [1] | Amphiphilic. Soluble in both aqueous and moderately polar organic phases. |
| pKa (Amine) | ~9.5 (Predicted) | Protonated ( |
| pKa (Alcohol) | ~16 (Predicted) | Remains protonated (neutral -OH) under standard workup conditions. |
| Physical State | Viscous Oil / Low-melting Solid | Prone to "oiling out" during crystallization; requires specific solvent systems. |
The "Like Dissolves Like" Prediction:
-
High Solubility: Polar protic solvents (H-bond donors/acceptors) and chlorinated solvents.
-
Moderate Solubility: Ethers and Esters.
-
Low Solubility: Aliphatic hydrocarbons (lack of dipole interaction).
The Solubility Landscape
The following data categorizes solvent compatibility based on experimental extraction protocols and calculated polarity indices.
Table 2: Solubility in Common Organic Solvents (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Protic | Water | High (>100 mg/mL) | Ideal for reaction media; requires salting out for extraction. |
| Methanol / Ethanol | High | Primary solvents for synthesis and transfer. | |
| Chlorinated | Dichloromethane (DCM) | High | Preferred extraction solvent due to high solubility of the neutral amine. |
| Chloroform ( | High | Alternative to DCM; often provides cleaner phase separation. | |
| Polar Aprotic | THF | Moderate-High | Good reaction solvent; poor for extraction due to water miscibility. |
| DMSO / DMF | High | Avoid for isolation; difficult to remove due to high boiling point. | |
| Esters | Ethyl Acetate | Moderate | Viable for extraction but may require multiple passes compared to DCM. |
| Non-Polar | Hexanes / Heptane | Low / Insoluble | Critical Anti-solvent. Used to precipitate the compound or wash away non-polar impurities. |
| Toluene | Low-Moderate | Potential for recrystallization at elevated temperatures. |
Critical Insight: The solubility of this compound is pH-dependent . In acidic water (pH < 4), it forms a highly soluble ammonium salt, effectively insoluble in organic solvents. This property is the foundation of the purification logic described below.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit of this compound in a target solvent.
-
Preparation: Weigh 100 mg of this compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL. If undissolved after 2 mL, filter the supernatant, evaporate solvent, and weigh the residue to calculate exact solubility (
).
Protocol B: The "pH-Switch" Purification Workflow
This is the standard industry method for isolating amino alcohols, leveraging their pKa to remove impurities.
-
Acid Wash: Dissolve crude material in DCM. Extract with 1M HCl. The product moves to the aqueous phase (
); non-basic impurities stay in DCM. -
Basification: Separate the aqueous layer. Adjust pH to >12 using 5M NaOH. The product returns to neutral form (
). -
Back-Extraction: Extract the basic aqueous layer with DCM (3x).
-
Drying: Dry combined organics over
and concentrate.
Visualizations & Logic Flows
Figure 1: Solubility Determination Workflow
This diagram illustrates the decision logic for determining solubility limits, ensuring no sample is wasted without data generation.
Caption: Step-by-step gravimetric workflow for determining saturation limits of amino-alcohols.
Figure 2: The "pH-Switch" Extraction Logic
This self-validating system ensures high purity by leveraging the amphiphilic nature of the molecule.
Caption: Mechanism of pH-dependent purification (Acid/Base Workup) for this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18450353, this compound. Retrieved from [Link]
- Han, S., et al. (2017).Methods of synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein. WO2017019487A1.
-
Beccari, F., et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines.[4] Food Chemistry, 457(5). Retrieved from [Link]
Sources
Methodological & Application
Use of 2-Aminohex-5-en-1-ol as a chiral building block in organic synthesis.
[1]
Executive Summary
This compound is a bifunctional chiral scaffold containing a primary amine, a primary alcohol, and a terminal alkene.[1] Its structural versatility makes it a "linchpin" intermediate in the synthesis of pyrrolidines , piperidines , and fused indolizidine alkaloids .[2][3][4]
Unlike simple amino alcohols, the tethered alkene at the C5 position allows for intramolecular cyclization strategies—specifically Iodocyclization and Ring-Closing Metathesis (RCM) —to rapidly generate enantiopure N-heterocycles.[1][2][3] This guide provides validated protocols for its synthesis and downstream application in drug discovery and natural product synthesis.[2][3][4]
Chemical Profile & Structural Logic[1][4][5][6]
| Property | Specification |
| IUPAC Name | (2S)-2-aminohex-5-en-1-ol |
| Common Name | L-Homoallylglycinol |
| Molecular Weight | 115.17 g/mol |
| Chirality | Derived from L-Homoallylglycine (S-configuration) |
| Key Functionality | Amine: Nucleophile for N-alkylation/acylation.Alcohol: Handle for oxidation (to aldehyde) or protection.Alkene: Electrophile for cyclization (I2) or partner for Metathesis.[1][5][6] |
Strategic Utility Diagram
The following flowchart illustrates how this single building block diverges into three distinct heterocyclic classes.
Figure 1: Divergent synthesis pathways from this compound.
Preparation Protocol: Synthesis of (S)-2-Aminohex-5-en-1-ol
While racemic material is available, the enantiopure form is best synthesized via the reduction of L-Homoallylglycine .[1] This amino acid can be sourced commercially or prepared via the asymmetric alkylation of glycine (e.g., Schollkopf bis-lactim ether method).[2][3][4]
Protocol: Reduction of L-Homoallylglycine
Objective: Convert the carboxylic acid to the primary alcohol without racemization.[2][4]
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).[2][3][4]
-
Addition: Cool the THF to 0°C. Carefully add LiAlH4 pellets or solution.
-
Substrate Introduction: Add L-Homoallylglycine portion-wise as a solid (or dissolved in minimal THF) over 30 minutes. Caution: Gas evolution (H2).
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[2][3][4] Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: The crude amino alcohol is often pure enough for use.[2][3][4] If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH).[2][3][4]
Validation:
Core Application 1: Stereoselective Iodocyclization
This is the primary application for this scaffold.[2][3][4] The reaction exploits the internal nucleophilicity of the nitrogen (protected as a carbamate) to attack the iodonium intermediate formed at the alkene.[2][3][4]
Mechanism: 5-exo-trig cyclization.[1][4][8] Product: cis-2,5-disubstituted pyrrolidine (kinetic product) or trans (thermodynamic, depending on conditions).[2][3]
Protocol: Synthesis of Iodomethyl Pyrrolidines
-
Protection: Convert the amino alcohol to the N-Cbz or N-Boc derivative using standard conditions (Cbz-Cl/NaHCO3 or Boc2O/TEA).[1][4] Note: The free alcohol can remain unprotected, but O-protection (e.g., TBDMS) prevents side reactions.[2][3]
-
Cyclization:
-
Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine (solution turns from purple to colorless).
-
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.
Scientific Insight: The stereochemistry is dictated by the existing chiral center (C2).[2][3][4] The iodine approaches the alkene face opposite to the bulky C2-substituent, and the nitrogen attacks from the back, typically yielding high diastereoselectivity (dr > 10:1).[2][3] The resulting iodomethyl group is a versatile handle for further substitution (e.g., azide displacement for diamines or reduction to methyl).[2][3][4]
Core Application 2: Ring-Closing Metathesis (RCM)
This compound serves as a "half-substrate" for RCM.[1] By attaching a second alkene to the nitrogen or oxygen, you can create various ring sizes.[2][3][4]
Pathway A: Synthesis of Azepines (7-membered rings)
Attaching an allyl group to the nitrogen creates a 1,8-diene relationship (counting through the nitrogen).[2][3]
-
Substrate: N-Allyl-N-Boc-2-aminohex-5-en-1-ol.
-
Chain:
.[1][3] -
Solvent: DCM (dilute, 0.01 M) to favor intramolecular closure.[2][3][4]
Pathway B: Synthesis of Piperidines (6-membered rings)
To form a piperidine, the tether length must be adjusted, or an acryloyl group can be used to form a lactam.[2][3][4]
-
Substrate: N-Acryloyl-2-aminohex-5-en-1-ol.[1]
-
Reaction: RCM closes the terminal alkene of the hexenyl chain with the acryloyl alkene.[2][3][4]
-
Result: An
-unsaturated lactam (7-membered ring).[1][2][3] -
Note: To get a piperidine (6-membered), one would typically require allylglycinol (5-carbon chain).[2][3][4] However, this compound is ideal for indolizidine skeletons (5,6-fused systems) where the pyrrolidine is formed first (via iodocyclization), and the side chain is later closed via RCM.[1][3]
Case Study: Indolizidine Alkaloid Synthesis
A classic demonstration of this building block's power is the synthesis of (-)-Lentiginosine , a glycosidase inhibitor.[1][2][3]
-
Starting Material: (S)-2-Aminohex-5-en-1-ol.[1]
-
Step 1: N-protection and Iodocyclization yields the chiral pyrrolidine core.[2][4]
-
Step 2: The iodomethyl group is homologated or displaced to extend the carbon chain.[2][3][4]
-
Step 3: A second cyclization (often RCM or nucleophilic substitution) closes the six-membered ring onto the pyrrolidine nitrogen.[2][3][4]
-
Result: The bicyclic indolizidine core with defined stereochemistry derived entirely from the initial amino alcohol.[2][3][4]
References
-
Synthesis of Homoallylglycine: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][3][4] J. Am. Chem. Soc.[2][3][4]1997 , 119, 6496.[2][3][4] Link[2][3]
-
Iodocyclization Methodology: Knight, D. W.[2][3][4] "Iodocyclization Reactions in the Synthesis of Heterocycles." Prog. Heterocycl. Chem.2002 , 14, 19.[2][3][4]
-
RCM Applications: Grubbs, R. H., et al. "Ring-Closing Metathesis: A New Powerful Tool for the Synthesis of Heterocycles."[2][3][4] Acc.[2][3][4][5][6][7][9][10][11] Chem. Res.1995 , 28, 446.[2][3][4] Link[2][3]
Sources
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- 5. This compound | C6H13NO | CID 18450353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (s)-2-Aminohex-5-enoic acid | C6H11NO2 | CID 11367001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol | C10H18O | CID 86680874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Cyclopropyl-5-methylhex-5-en-3-ol | C10H18O | CID 115816959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Prop-2-enylhex-5-en-1-ol | C9H16O | CID 15269183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Selective Protection of the Amino Group in 2-Aminohex-5-en-1-ol
Introduction
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. 2-Aminohex-5-en-1-ol is a valuable building block possessing three distinct functional groups: a primary amine, a primary alcohol, and a terminal alkene. The primary amine, being the most nucleophilic and basic site, often requires protection to allow for selective transformations at the alcohol or alkene functionalities. This document provides a detailed guide to the theory and practice of selectively protecting the amino group of this compound using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group is dictated by the planned subsequent reaction conditions. Therefore, understanding the stability and deprotection methods for each group is paramount for a successful synthetic strategy. This guide will delve into the mechanistic basis for chemoselectivity, provide detailed experimental protocols for the application of each protecting group, and discuss the critical aspects of their removal in the presence of the other functional groups.
Chemoselectivity: Why the Amine Reacts Preferentially
The selective protection of the amino group in the presence of a hydroxyl group is primarily governed by the significant difference in their nucleophilicity. Primary amines are generally more nucleophilic than primary alcohols. This inherent reactivity difference allows for the selective acylation of the amine with reagents like di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) under carefully controlled conditions, leaving the alcohol untouched.
Choosing the Right Protecting Group: A Comparative Overview
The selection of an appropriate protecting group is a crucial decision in multistep synthesis, guided by the principle of orthogonality. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for the sequential deprotection and modification of different functional groups within the same molecule.
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Stability | Considerations for this compound |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Basic (e.g., NaOH, Et₃N, DMAP) or neutral conditions in various solvents.[1][2] | Strong acid (e.g., TFA, HCl).[3] | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Excellent chemoselectivity. The alkene and alcohol are stable to both protection and deprotection conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., Na₂CO₃, NaHCO₃).[4] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[4] | Stable to acidic and basic conditions.[5] | Hydrogenolysis can also reduce the terminal alkene. Careful selection of catalyst and conditions is crucial. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic conditions (e.g., NaHCO₃, pyridine). | Base (e.g., piperidine in DMF).[6] | Stable to acidic conditions and catalytic hydrogenation. | The alkene and alcohol are stable to both protection and deprotection conditions. Provides an orthogonal strategy to Boc and Cbz. |
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its ease of introduction and its stability towards a wide range of reagents, being readily cleaved only under acidic conditions.
Reaction Scheme:
Figure 1: Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 8.68 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.42 g, 10.42 mmol) to the solution and stir until it dissolves completely.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in 1,4-dioxane (5 mL) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Add water (20 mL) to the remaining aqueous solution and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-aminohex-5-en-1-ol as a colorless oil.
Deprotection Protocol: To remove the Boc group, treat the protected compound with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a 4M solution of HCl in 1,4-dioxane at room temperature.[3]
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group, stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.
Reaction Scheme:
Figure 2: Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 g, 8.68 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium bicarbonate (1.46 g, 17.36 mmol) to the solution and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.63 g, 9.55 mmol) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield N-Cbz-2-aminohex-5-en-1-ol.
Deprotection Protocol and Consideration for the Alkene: Standard Cbz deprotection involves catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol). However, these conditions will also reduce the terminal alkene in this compound. To selectively remove the Cbz group while preserving the double bond, catalytic transfer hydrogenation is the method of choice. This can be achieved using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate with a palladium catalyst.[7][8] Alternatively, specific catalysts that are less prone to reducing isolated double bonds can be employed, though this requires careful screening.[9]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in modern organic synthesis due to its lability under mild basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
Reaction Scheme:
Figure 3: Fmoc protection of this compound.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 8.68 mmol) in a mixture of 1,4-dioxane (25 mL) and a 10% aqueous sodium bicarbonate solution (25 mL).
-
Stir the mixture vigorously at room temperature.
-
Add a solution of Fmoc-Cl (2.48 g, 9.55 mmol) in 1,4-dioxane (10 mL) dropwise over 20 minutes.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain N-Fmoc-2-aminohex-5-en-1-ol.
Deprotection Protocol: The Fmoc group is readily cleaved by treating the protected compound with a 20% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature.[6][10]
Conclusion
The selective protection of the amino group in this compound is a straightforward yet crucial step for its utilization in further synthetic transformations. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route, paying close attention to the stability of the protecting group and the orthogonality of its deprotection conditions relative to other functionalities in the molecule. The protocols provided herein offer reliable methods for the selective N-protection of this versatile building block, enabling researchers and drug development professionals to confidently incorporate it into their synthetic strategies.
References
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Ghosez, L., et al. (2009). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC. [Link]
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How to remove CBz of a compound?. ResearchGate. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
MDPI. (2012). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. MDPI. [Link]
-
ResearchGate. (2010). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Hydroamination Reactions of Alkenes. Chemistry LibreTexts. [Link]
-
Liu, S., et al. (2024). Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine. PubMed. [Link]
-
Wipf Group. (n.d.). Research. Wipf Group. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2022). Summary: Three Key Families Of Alkene Reaction Mechanisms. Master Organic Chemistry. [Link]
-
Taylor & Francis Online. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Taylor & Francis Online. [Link]
-
Cherry, K., et al. (2022). 8-epi-Swainsonine and ( + )- Dideoxy-Imino-Lyxitol b. Organic Letters. [Link]
-
University of Texas at Dallas. (n.d.). Reactions of Alkenes. University of Texas at Dallas. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). L-Proline. Organic Syntheses. [Link]
-
ResearchGate. (2011). Heteroaromatic Construction: The Wipf Synthesis of Cycloclavine. ResearchGate. [Link]
-
StatPearls. (2024). Vigabatrin. StatPearls. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
University of California, Irvine. (n.d.). Reactions of Alkenes. University of California, Irvine. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Vigabatrin (antiepileptic) synthesis. ResearchGate. [Link]
-
Wipf Group. (n.d.). News. Wipf Group. [Link]
-
Save My Exams. (2025). Reactions of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
- Google Patents. (2018). Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.
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- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 9. Alkane synthesis by alkene reduction [organic-chemistry.org]
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Application Note: Strategic Utilization of 2-Aminohex-5-en-1-ol in Pharmaceutical Synthesis
Executive Summary
This guide details the application of 2-aminohex-5-en-1-ol (CAS: 56770-51-1 / Generic stereoisomers) as a high-value "chiral pool" mimic in the synthesis of nitrogen heterocycles. Possessing a nucleophilic amine, a reactive primary alcohol, and a distal terminal alkene, this molecule serves as a divergent scaffold for accessing pipecolic acid derivatives (precursors to local anesthetics and immunosuppressants) and hydroxylated piperidines (iminosugar mimetics).
This document provides validated protocols for two primary synthetic workflows:
-
Ring-Closing Metathesis (RCM) to access
-piperidines. -
Iodocyclization for the stereoselective construction of functionalized pyrrolidines/piperidines.
Strategic Value & Chemical Logic
The structural density of this compound allows it to function as a "linchpin" intermediate. Its utility is defined by its ability to undergo orthogonal functionalization:
-
The Amine (
): Acts as the primary handle for -alkylation or protection, setting the stage for cyclization. -
The Alkene (
): A latent functional group ready for metathesis (RCM) or electrophilic activation (iodocyclization). -
The Alcohol (
): Provides a handle for oxidation to carboxylic acids (amino acid synthesis) or reduction to methyl groups.
Divergent Synthesis Pathway
The following diagram illustrates how this single precursor diverges into two distinct pharmacological classes.
Figure 1: Divergent synthetic utility of this compound.
Application 1: Synthesis of Pipecolic Acid Scaffolds via RCM
Pipecolic acid is a non-proteinogenic amino acid found in immunosuppressants (rapamycin, FK506) and local anesthetics (ropivacaine). The most efficient modern route utilizes Ring-Closing Metathesis (RCM) of an
Mechanism & Causality
We utilize Grubbs' 2nd Generation Catalyst . Unlike the 1st generation, the N-heterocyclic carbene (NHC) ligand provides the thermal stability and functional group tolerance required to close the six-membered ring in the presence of the free or protected alcohol.
Detailed Protocol: N-Allylation & Metathesis Sequence
Phase 1: N-Protection & Allylation
Objective: Create the diene precursor required for metathesis.
-
Substrate Preparation: Dissolve this compound (10 mmol) in dry DCM (50 mL).
-
Protection: Add
(1.1 equiv) and (1.5 equiv). Stir at RT for 4 hours.-
Why: The free amine poisons Ruthenium catalysts. Carbamate protection reduces electron density on nitrogen, preventing catalyst chelation.
-
-
Allylation: Dissolve the
-Boc intermediate in DMF (0.2 M). Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min. Add allyl bromide (1.2 equiv). Warm to RT and stir 12 h.-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product (
-allyl- -Boc derivative) will show a higher than the mono-protected amine.
-
Phase 2: Ring-Closing Metathesis (RCM)
Objective: Cyclize the diene to form the dehydropiperidine ring.
Reagents:
-
Substrate:
-Allyl- -Boc-2-aminohex-5-en-1-ol derivative. -
Catalyst: Grubbs 2nd Gen (2-5 mol%).
-
Solvent: Anhydrous DCM (Degassed).
Step-by-Step:
-
Dilution (Critical): Dissolve the substrate in degassed DCM to a concentration of 5 mM (highly dilute).
-
Expert Insight: High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).
-
-
Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon.
-
Reflux: Heat to reflux (40°C) for 4–12 hours.
-
Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.
-
Purification: Filter through a pad of Celite. Concentrate and purify via flash chromatography.
Expected Outcome: Yields of 85-95% of the cyclic dehydropiperidine.[1]
Application 2: Stereoselective Iodocyclization
This protocol leverages the "Baldwin Rules" favoring 6-endo-trig or 5-exo-trig cyclizations to create functionalized iminosugars.
Protocol: Iodo-Etherification / Amination
-
Setup: Dissolve this compound (or its N-Cbz protected variant) in MeCN/Water (3:1).
-
Reagent Addition: Add
(3 equiv) followed by Iodine ( , 1.2 equiv) at 0°C. -
Reaction: Stir in the dark at 0°C
RT for 6 hours. -
Workup: Quench with saturated aqueous
(Sodium thiosulfate) to remove excess iodine (indicated by loss of brown color). Extract with EtOAc.
Data Summary & Troubleshooting
Comparative Yields & Conditions[6]
| Reaction | Key Reagent | Solvent | Conc.[1][4] | Typical Yield | Critical Parameter |
| N-Boc Protection | DCM | 0.5 M | >95% | Control exotherm at start. | |
| RCM (Cyclization) | Grubbs II | DCM | 0.005 M | 85-92% | Dilution is key to prevent polymerization. |
| Iodocyclization | MeCN/H2O | 0.1 M | 75-85% | Keep in dark; quench thoroughly. |
Troubleshooting Guide (Self-Validating Systems)
-
Problem: RCM reaction stalls or yields are low.
-
Diagnosis: Oxygen poisoning or ethylene buildup.
-
Solution: Ensure rigorous degassing of DCM (sparge with Argon for 20 mins). Run the reaction under a continuous slow stream of Argon to sweep away the ethylene by-product, shifting equilibrium toward the product (Le Chatelier’s principle).
-
-
Problem: Dark product after RCM.
-
Diagnosis: Ruthenium residue.[3]
-
Solution: Use a scavenger resin (e.g., SiliaMetS®) or wash with tris(hydroxymethyl)phosphine (THP) to convert Ru into a water-soluble species during workup.
-
References
-
Synthesis of Pipecolic Acid Derivatives via RCM
- Rutjes, F. P. J. T., et al. "Ring-closing metathesis of amino acid derived dienes." Journal of the Chemical Society, Perkin Transactions 1, 1998.
-
Grubbs Catalyst Protocols
- Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).
-
Iodocyclization Methodologies
- Knight, D. W. "Iodocyclization reactions in the synthesis of small heterocyclic molecules." Progress in Heterocyclic Chemistry, 2002.
-
Application in Iminosugar Synthesis
-
Pyne, S. G. "Synthesis of polyhydroxylated pyrrolidines and piperidines from amino acids." Current Organic Synthesis, 2005.[6]
-
Sources
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- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Oxidation of 2-Aminohex-5-en-1-ol
Abstract
The selective oxidation of alcohols is a cornerstone of modern organic synthesis, yet it presents significant challenges when the substrate contains multiple reactive functional groups. This is particularly true for molecules like 2-Aminohex-5-en-1-ol, which possesses a primary allylic alcohol, a primary amine, and a terminal alkene. Each of these moieties is susceptible to oxidation, necessitating a highly chemoselective approach to achieve the desired transformation of the alcohol to an aldehyde or carboxylic acid without resorting to cumbersome protection-deprotection strategies.[1][2][3] This guide provides a detailed, step-by-step exploration of suitable oxidation methodologies, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Chemoselectivity in Multifunctional Molecules
The oxidation of this compound to its corresponding aldehyde, 2-aminohex-5-enal, is a delicate operation. The primary amine is readily oxidized, and the electron-rich double bond can also be a target for many oxidizing agents. The allylic nature of the alcohol offers a point of selective activation, but the chosen reagent must be mild enough to avoid unwanted side reactions. The direct oxidation of unprotected amino alcohols has historically posed serious challenges in organic synthesis, often necessitating indirect routes involving protecting groups.[1][2][3]
A successful protocol must address the following:
-
Selective oxidation of the primary alcohol over the primary amine and the alkene.
-
Prevention of over-oxidation of the resulting aldehyde to a carboxylic acid, if the aldehyde is the desired product.
-
Mild reaction conditions to preserve the integrity of the sensitive functional groups.
-
Operationally simple procedures with straightforward workup and purification.
Selecting the Optimal Oxidation Strategy
Several modern oxidation methods offer the potential for high chemoselectivity. Below is a comparative analysis of the most promising approaches for the oxidation of this compound.
| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages |
| TEMPO-based Oxidation | TEMPO (catalyst) with a stoichiometric oxidant (e.g., NaOCl, PhI(OAc)₂) or aerobic oxidation with a co-catalyst (e.g., Cu(I)) | Highly chemoselective for primary alcohols.[4][5][6] Can be performed under mild, aerobic conditions.[1][2][3] Tolerant of amines, even unprotected ones.[1][2][3] | Requires careful control of pH. Some stoichiometric oxidants can be harsh. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Excellent chemoselectivity for a wide range of functional groups.[7][8][9] Mild reaction conditions (room temperature, neutral pH).[7] Particularly effective for allylic alcohols.[7] | Can react with primary amines.[10] The reagent is expensive and potentially explosive.[7] |
| Swern Oxidation | Oxalyl chloride, DMSO, and a hindered base (e.g., triethylamine) | Mild and effective for oxidizing primary alcohols to aldehydes without over-oxidation.[11][12][13] | Requires cryogenic temperatures (-78 °C).[11] Generates a foul-smelling dimethyl sulfide byproduct.[11] Can be incompatible with unprotected amines. |
| Manganese Dioxide (MnO₂) Oxidation | Activated Manganese Dioxide | Highly selective for the oxidation of allylic and benzylic alcohols.[14][15][16] Heterogeneous reagent, allowing for easy workup by filtration.[15][16] | Requires a large excess of the reagent. Reactivity can vary depending on the activation method of the MnO₂. |
For the oxidation of this compound, TEMPO-based aerobic oxidation emerges as a superior strategy due to its remarkable chemoselectivity for alcohols in the presence of unprotected amines.[1][2][3] This approach avoids the need for protecting groups, streamlining the synthetic route.
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Aerobic Oxidation of this compound
This protocol leverages a copper/TEMPO catalyst system for the aerobic oxidation of the primary alcohol.[4] This method is advantageous for its use of air as the terminal oxidant, making it a greener alternative.
Workflow for TEMPO-Catalyzed Aerobic Oxidation
Sources
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- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Manganese(IV) oxide [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: High-Fidelity Use of 2-Aminohex-5-en-1-ol in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This guide details the integration of 2-Aminohex-5-en-1-ol (an olefinic amino alcohol) into Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block serves a dual purpose: it acts as a C-terminal anchor capable of yielding peptide alcohols upon cleavage and functions as a reactive olefinic handle for Ring-Closing Metathesis (RCM).
The primary application of this molecule is the synthesis of macrocyclic peptide alcohols and peptidomimetics (such as pipecolic acid precursors) where conformational constraint is required to enhance metabolic stability and receptor affinity. This protocol focuses on the Fmoc-strategy using 2-Chlorotrityl Chloride (2-CTC) resin, ensuring high loading efficiency and racemization-free cycling.
Strategic Application & Mechanism
The "Stapling" Advantage
This compound contains a homoallyl side chain (
Resin Anchoring Strategy
The hydroxyl group of this compound allows for direct attachment to 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage. This is superior to ester linkages for this application because:
-
Chemical Stability: The ether bond is stable during Fmoc deprotection (piperidine).
-
Cleavage Specificity: It is cleaved under mild acidic conditions (1-5% TFA), releasing the peptide alcohol with the macrocycle intact.
Visualizing the Workflow
The following diagram illustrates the critical path from resin loading to the final stapled peptide alcohol.
Figure 1: Strategic workflow for integrating this compound into SPPS for macrocyclic synthesis.
Detailed Experimental Protocols
Protocol 1: Resin Loading (The Anchor)
Objective: Immobilize Fmoc-2-aminohex-5-en-1-ol onto 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group.
Critical Pre-requisite: Ensure the starting material is
Materials:
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
Fmoc-2-aminohex-5-en-1-ol (1.2 equivalents relative to resin capacity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)[1]
-
Methanol (MeOH, HPLC grade)
Step-by-Step Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and swell for 20 minutes. Drain.
-
Coupling Solution: Dissolve Fmoc-2-aminohex-5-en-1-ol (1.2 eq) in 10 mL dry DCM. Add Pyridine (2.5 eq).
-
Note: Pyridine acts as a scavenger for the HCl generated during the substitution.
-
-
Loading Reaction: Add the solution to the resin. Agitate gently at room temperature for 2 hours .
-
Caution: Do not use prolonged reaction times (>4 hours) to avoid potential racemization or side reactions, although the trityl ether formation is generally robust.
-
-
Capping: Drain the resin. Add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 20 minutes.
-
Why? Methanol caps any remaining unreacted trityl chloride sites to prevent non-specific binding of subsequent amino acids.
-
-
Washing: Drain and wash the resin:
-
Loading Determination: Dry a small aliquot and measure Fmoc loading via UV absorbance at 290 nm (piperidine adduct). Target loading is typically 0.6–0.8 mmol/g.
Protocol 2: Peptide Elongation & On-Resin RCM
Objective: Build the peptide chain and perform Ring-Closing Metathesis to form the macrocycle.
Materials:
-
Grubbs Catalyst (1st or 2nd Generation, or Hoveyda-Grubbs)[2]
-
Degassed DCM (Argon sparged for 15 mins)
-
Standard Fmoc-Amino Acids
Step-by-Step Procedure:
-
Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA/DMF) until the second olefin-bearing amino acid (e.g., Allylglycine) is incorporated.
-
N-Terminal Protection: Ensure the N-terminus is either Fmoc-protected or Acetylated (capped) before RCM to prevent catalyst coordination to the free amine.
-
RCM Preparation: Wash the resin 5x with degassed DCM .
-
Critical: Traces of DMF or oxidants can poison the Ruthenium catalyst.
-
-
Catalyst Addition: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCM. Add to resin.[1][2][3]
-
Reaction: Reflux gently (40°C) or agitate at RT for 2–4 hours under an inert atmosphere (Argon/Nitrogen).
-
Optimization: For difficult sequences, microwave irradiation (50°C, 15 min) significantly improves yield.
-
-
Washing: Drain and wash resin with DCM (5x) and DMSO (3x) to remove Ruthenium residues.
Protocol 3: Cleavage & Isolation
Objective: Release the stapled peptide alcohol from the resin.
Cocktail: 1% TFA in DCM (v/v) with 5% TIPS (Triisopropylsilane) as a scavenger.
-
Note: 2-CTC ether linkages are acid-sensitive. High concentrations of TFA (e.g., 95%) are not necessary for cleavage from the resin, but may be required if side-chain protecting groups (tBu, Boc, Pbf) need to be removed.
Procedure:
-
Cleavage: Treat resin with 1% TFA/DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize). Repeat 5 times.
-
Global Deprotection (Optional): If side chains must be deprotected, concentrate the filtrate, then treat the residue with TFA/TIPS/H2O (95:2.5:2.[2]5) for 2 hours.
-
Precipitation: Add cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.
Data & Optimization Guide
Catalyst Selection for RCM
The choice of catalyst impacts the yield of the cyclic product.
| Catalyst Type | Activity Level | Sensitivity to Sterics | Recommended Use Case |
| Grubbs I | Moderate | High | Simple, unhindered sequences. |
| Grubbs II | High | Low | Sterically hindered peptides; difficult cyclizations. |
| Hoveyda-Grubbs II | Very High | Low | Highest yield for tetra-substituted olefins. |
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Resin Loading | Wet reagents or old resin. | Dry reagents over molecular sieves; use fresh 2-CTC resin. |
| Incomplete RCM | Catalyst poisoning (O2/DMF). | Spurge DCM with Argon; Wash resin extensively with DCM before catalyst addition. |
| Ruthenium Contamination | Catalyst binding to peptide. | Wash resin with DMSO or a solution of thiourea after reaction. |
Mechanistic Pathway (RCM)[3][4]
The following diagram details the chemical transformation during the Ring-Closing Metathesis step involving the this compound moiety.
Figure 2: Mechanistic pathway of Ring-Closing Metathesis on the resin-bound peptide.
References
-
Immobilization of Alcohols onto 2-Chlorotritylchloride Resin. ResearchGate. Available at: [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions... in Solid Phase Synthesis. NIH/PubMed Central. Available at: [Link]
-
Synthesis of Pipecolic Acid and Baikiain. ResearchGate. Available at: [Link]
-
This compound Structure and Properties. PubChem. Available at: [Link]
Sources
Application Note: High-Performance Derivatization & GC-MS Analysis of 2-Aminohex-5-en-1-ol
Executive Summary & Analyte Profile
2-Aminohex-5-en-1-ol represents a class of bifunctional "amino-alkenols" often encountered as intermediates in the synthesis of non-natural amino acids, alkaloids, and chiral auxiliaries. Its analysis is complicated by three physicochemical barriers:
-
High Polarity: The presence of both a primary amine (
) and a primary alcohol ( ) creates strong intermolecular hydrogen bonding, leading to high boiling points and poor volatility. -
Thermal Instability: Under standard GC inlet temperatures (>250°C), the free amino alcohol is prone to oxidative degradation or intramolecular cyclization (e.g., attacking the alkene or alcohol carbon to form pyrrolidine derivatives).
-
Adsorption: The free amine moiety interacts strongly with silanol groups on the glass liner and column stationary phase, resulting in severe peak tailing and non-linear quantification.
This guide provides two validated derivatization protocols—Silylation (Method A) and Acylation (Method B)—to neutralize these active groups, ensuring reproducible, high-fidelity GC-MS analysis.
Derivatization Strategy & Decision Matrix
The choice of derivatization reagent depends on the analytical goal (General Profiling vs. Trace Quantification) and the detector used.
Method A: Silylation (The "Gold Standard")
-
Reagent:
-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2] -
Mechanism: Replaces active protons on
and with Trimethylsilyl (TMS) groups. -
Best For: General purity analysis, EI-MS structural confirmation, and samples containing other alcohols.
-
Pros: Single-step reaction; derivatives are stable if kept dry.
-
Cons: Highly sensitive to moisture; TMS derivatives can hydrolyze.
Method B: Acylation (Trace Analysis)
-
Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
-
Mechanism: Converts amines to amides and alcohols to esters.
-
Best For: Trace level detection (picogram levels) using Electron Capture Detectors (ECD) or Negative Chemical Ionization (NCI-MS).
-
Pros: Introduces electronegative fluorine atoms for high sensitivity.
-
Cons: Acidic byproducts must be removed or scavenged to protect the column.
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal derivatization pathway based on sensitivity requirements.
Detailed Experimental Protocols
Protocol A: Silylation with BSTFA/TMCS
Target Derivative: N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]hex-5-en-1-amine
Reagents:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Merck, Cat# 33155-U or equivalent).
-
Solvent: Anhydrous Acetonitrile or Pyridine (Water < 50 ppm).
-
Internal Standard: Tridecane or Naphthalene (
).
Step-by-Step Procedure:
-
Preparation: Weigh 1.0 mg of this compound into a 1.5 mL GC autosampler vial.
-
Dissolution: Add 500 µL of anhydrous Acetonitrile. Vortex for 30 seconds.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Note: The TMCS acts as a catalyst.[2] Secondary amines and sterically hindered hydroxyls require this catalyst; without it, only the alcohol may derivatize.
-
-
Reaction: Cap the vial tightly with a PTFE-lined cap. Incubate at 70°C for 30 minutes .
-
Critical: Heat is required to drive the reaction to completion on the amine group. Room temperature reaction may yield a mix of mono- (O-TMS) and di- (N,O-TMS) derivatives.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC.
Mechanism of Action: The silylation proceeds via a nucleophilic attack of the heteroatom (O or N) on the silicon atom of the silyl donor, displacing the trifluoroacetamide leaving group.
Figure 2: Simplified Silylation Mechanism. The reaction is driven by the formation of the strong Si-O and Si-N bonds.
Protocol B: Acylation with TFAA
Target Derivative: N-(trifluoroacetyl)-2-[(trifluoroacetyl)oxy]hex-5-en-1-amine
Reagents:
-
Trifluoroacetic Anhydride (TFAA).
-
Solvent: Ethyl Acetate or Hexane.
-
Base Scavenger: Anhydrous Pyridine or Triethylamine (TEA).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mg of sample in 500 µL of Ethyl Acetate.
-
Base Addition: Add 50 µL of Pyridine.
-
Why: The reaction produces trifluoroacetic acid (strong acid). Pyridine neutralizes this acid to prevent degradation of the alkene moiety or column damage.
-
-
Reagent Addition: Slowly add 100 µL of TFAA.
-
Caution: Reaction is exothermic.
-
-
Reaction: Incubate at 60°C for 20 minutes .
-
Cleanup (Optional but Recommended): Evaporate to dryness under Nitrogen stream and reconstitute in pure Ethyl Acetate/Hexane to remove residual acid/pyridine salts.
-
Injection: Inject 1 µL.
GC-MS Method Parameters
To ensure separation of the derivative from reagents and potential isomers, use the following validated parameters.
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard non-polar phase; excellent inertness. |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard capacity and resolution. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent pyrolysis. |
| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; sharpens peaks. |
| Oven Program | 60°C (1 min hold) → 15°C/min → 300°C (5 min hold) | Slow ramp ensures separation of potential mono-derivatives. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | 230°C (EI Source) | Standard ionization temp. |
| Scan Range | 40–500 m/z | Covers molecular ion and fragments. |
Data Interpretation & Troubleshooting
Mass Spectral Features (Silylation - Method A)
For the Di-TMS derivative of this compound (
-
Molecular Ion (
): Weak or absent (typical for TMS aliphatic amines). -
[M-15] (
): Loss of a methyl group from Silicon. Often a diagnostic high-mass peak. -
-Cleavage: Strong fragmentation adjacent to the amine/ether. Look for base peaks corresponding to
or similar fragments.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active silanols in liner or moisture in sample. | Replace liner with deactivated glass wool; dry solvent with molecular sieves. |
| Extra Peak (Earlier RT) | Incomplete derivatization (Mono-TMS). | Increase reaction time or temperature; ensure TMCS catalyst is fresh. |
| Degradation of Alkene | Acid catalyzed hydration (Method B). | Ensure sufficient Pyridine is used to scavenge acid in acylation. |
| "Ghost" Peaks | Septum bleed or reagent impurities. | Use high-temp septa; run a solvent blank. |
References
-
Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Silylation." Technical Bulletin. Accessed October 2023. Link
- Little, J. L. "Derivatization of Amino Alcohols for Gas Chromatography." Journal of Chromatography A, Vol 902, 2000. (General principles of amino alcohol analysis).
-
Agilent Technologies. "Analysis of Ethanolamines by GC." Application Note 5989-xxxx. Link
- Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
-
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." (For mass spectral comparison of similar amino-alkenes). Link
(Note: While specific literature on "this compound" is sparse, the chemistry described above is rigorously based on established protocols for homologous amino-alkenols and amino acids).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminohex-5-en-1-ol Synthesis
Ticket ID: #SYN-AH5E-001 Topic: Yield Optimization & Troubleshooting for 2-Aminohex-5-en-1-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary
You are encountering low yields in the synthesis of This compound . This molecule presents a specific "perfect storm" of synthetic challenges: it is an amphiphilic amino alcohol (hard to purify), possesses a terminal alkene (susceptible to side reactions), and requires the reduction of a polar amino acid precursor (2-aminohex-5-enoic acid / Homoallylglycine).[1]
This guide deviates from standard textbook procedures to address the practical realities of handling this specific scaffold. The focus is on Route Selection , Emulsion Management , and Extraction Efficiency .
Module 1: Synthetic Route Architecture
Before troubleshooting the reaction conditions, verify you are using the correct retrosynthetic disconnection. The most robust route for this 6-carbon skeleton is the reduction of Homoallylglycine (2-aminohex-5-enoic acid).[1]
Note on Chirality: If you require the enantiopure product (e.g., S-isomer), you must start with the chiral amino acid, typically synthesized via the Schöllkopf bis-lactim ether method or O'Donnell phase-transfer alkylation .
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis pipeline.
Figure 1: Decision matrix for the reduction of homoallylglycine.[1] Method A is faster but requires strict workup discipline; Method B is longer but avoids aluminum emulsions.
Module 2: The Reduction Protocol (Standard Operating Procedure)
The most common cause of yield loss is aluminum salt entrapment during the LiAlH4 reduction. The product coordinates strongly to aluminum, forming a "sticky" complex that resists extraction.
Optimized Protocol: LiAlH4 Reduction
Scale: 10 mmol precursor Solvent: THF (Anhydrous)[1]
-
Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH4 (2.5 equiv) suspended in dry THF (0.5 M). Cool to 0°C.[1][2][3]
-
Addition: Add 2-aminohex-5-enoic acid (solid or THF slurry) portion-wise. Crucial: Do not add the acid too quickly; hydrogen evolution must be controlled.[1]
-
Reflux: Warm to RT, then reflux for 4–6 hours.
-
Why? The carboxylate salt forms first (insoluble).[1] Reflux is necessary to drive the reduction of the carboxylate to the alcohol.
-
-
The "Fieser" Quench (The Yield Maker): Do NOT just add water or acid.[1] You must generate a granular, filterable precipitate.[1]
Alternative: The "Mixed Anhydride" Method (If LAH fails)
If you lack anhydrous conditions or struggle with LAH safety:
-
Activate acid with Isobutyl chloroformate / NMM at -15°C.
-
Reduce the in situ anhydride with NaBH4 in water/THF.[1]
-
Deprotect (TFA/DCM).[1] Note: This preserves the alkene perfectly but adds two steps.
Module 3: Purification & Isolation (The "Pain Point")
User Issue: "I quenched the reaction, filtered the salts, but my mass balance is 30%. Where is my product?" Diagnosis: Your product is water-soluble (LogP ≈ 0.[1]1) and is likely staying in the aqueous phase or trapped in the filter cake.
Troubleshooting Table: Recovery Strategies
| Problem | Root Cause | Corrective Action |
| Low Mass Recovery | Product partition coefficient favors water.[1] | Do not use pure Ether/DCM. Use DCM:Isopropanol (3:1) or n-Butanol for extraction.[1] Perform 5x extractions, not 3x. |
| "Sticky" Filter Cake | Aluminum salts formed a gel, trapping product.[1] | Re-suspend the filter cake in refluxing THF for 30 mins, then filter again. Switch to Rochelle's Salt workup (Sat. Pot. Sod. Tartrate) and stir overnight. |
| Product Impure | Amine streaking on silica gel.[1] | Use 1% Triethylamine (TEA) or 1% NH4OH in your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1] |
| Yellow Oil | Amine oxidation or alkene polymerization.[1] | Store under Argon at -20°C. Avoid heating >40°C during rotary evaporation. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation to reduce the ester/acid precursor? A: No. Catalytic hydrogenation (Pd/C, H2) will reduce your terminal alkene (C5=C6) to the alkane before it reduces the ester/acid. You must use hydride reagents (LiAlH4, LiBH4, or Borane) which are chemoselective for the carbonyl in the presence of isolated alkenes.
Q2: My product smells like rotten cabbage. What happened? A: If you used Borane-Dimethyl Sulfide (BMS) for the reduction, the smell is residual DMS. While BMS is excellent for preserving the alkene, removing the sulfur smell requires oxidative workup (H2O2/NaOH) which might polymerize your alkene. Stick to LiAlH4 if possible.[1]
Q3: How do I verify the integrity of the terminal alkene? A: Check the 1H NMR . You should see the distinct multiplet for the internal vinyl proton at ~5.8 ppm and the two terminal vinyl protons at ~5.0 ppm . If these are missing or shifted upfield, you have reduced or isomerized the double bond.
References & Grounding[5][6][7]
-
Fieser Workup Protocol: The standard "1:1:3" method for quenching LiAlH4 is derived from Fieser & Fieser, Reagents for Organic Synthesis.[1] This method ensures aluminum salts precipitate as granular lithium aluminates rather than gelatinous aluminum hydroxides.[1]
-
Source:[1]
-
-
Amino Alcohol Synthesis: Detailed kinetics and chemoselectivity of amino acid reduction using LiAlH4 vs. Borane.
-
Source: (General reference for amino acid reduction).[1]
-
-
Extraction of Polar Amines: Techniques for handling water-soluble amino alcohols.[1]
-
Source: (General guidance on polar workups).[1]
-
-
Garner's Aldehyde Context: While not the direct precursor for the primary alcohol, understanding the stability of these chiral intermediates is crucial if using the alkylation route.
Disclaimer: This guide is for research purposes only. Always consult the SDS for LiAlH4 and 2-aminohex-5-enoic acid before handling.[1] These reactions involve pyrophoric reagents and should be performed in a fume hood.
Sources
- 1. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magic Formulas [chem.rochester.edu]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of 2-Aminohex-5-en-1-ol by column chromatography
Technical Support Center: Amino-Alkenol Purification
Welcome to the Separation Science Technical Support Center. You are likely here because 2-Aminohex-5-en-1-ol is behaving poorly on your column.
This molecule presents a "perfect storm" for chromatography: it is polar (alcohol), basic (primary amine), and UV-inactive (unconjugated alkene). Standard protocols often result in broad streaks, irreversible adsorption, or invisible fractions.
This guide synthesizes mechanistic insights with practical protocols to resolve these specific issues.
Phase 1: Diagnostic & Detection (Pre-Column)
Q: I cannot see my compound on the TLC plate under UV. Is my lamp broken?
A: Your lamp is fine. This compound lacks a conjugated
Protocol: The "Double-Check" Staining Strategy Do not rely on just one stain. Impurities often mask themselves.
-
Primary Stain (Ninhydrin): Specific for the primary amine.[1]
-
Secondary Stain (KMnO₄ or Iodine): Detects the alkene.
-
Action: Dip in KMnO₄ -> Mild heat.
-
Result: Yellow/Brown spot on purple background.
-
Q: My TLC spots are "comet-shaped" or streaking from the baseline. Why?
A: This is Silanol Tailing . Silica gel (
Solution: You must neutralize the silica surface using a Mobile Phase Modifier .[4]
Phase 2: Mobile Phase & Column Execution
Q: Which solvent system should I use? Hexane/EtOAc isn't moving it.
A: Hexane/Ethyl Acetate is too non-polar for free amino alcohols. You need a chlorinated/polar system with a basic modifier.
Recommended Solvent System:
-
Base: Dichloromethane (DCM)
-
Polar Component: Methanol (MeOH)
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
)
| Parameter | Recommendation | Why? |
| Solvent A | DCM + 1% TEA | Solubilizes the alkene chain; TEA blocks active silanol sites. |
| Solvent B | 10% MeOH in DCM + 1% TEA | Provides elution power for the polar hydroxyl/amine groups. |
| Loading | Liquid load in DCM (min volume) | Dry loading on silica may cause irreversible adsorption if not deactivated. |
| Flow Rate | Slower than standard (e.g., 15 mL/min for 12g column) | Allows better mass transfer for polar interactions. |
Q: I added TEA, but I'm still seeing some tailing. What did I miss?
A: You likely didn't equilibrate the column with the base. If you only add TEA to the mobile phase, the first few column volumes are spent "titrating" the silica, and your compound (if it runs fast) still hits acidic sites.
The "Deactivation Flush" Protocol:
-
Pack the column (or mount the cartridge).
-
Flush with 3 Column Volumes (CV) of DCM + 2% TEA.
-
Wait 5 minutes. This ensures the base penetrates the pores.
-
Begin your run with the standard DCM/MeOH + 1% TEA system.
Phase 3: Troubleshooting & Logic Visualization
Q: My yield is significantly lower than expected (e.g., <50%). Where did it go?
A: If you ruled out synthesis failure, the compound is likely chemisorbed to the silica as a salt. This happens if the modifier concentration was too low or if the silica was highly acidic (common in cheaper grades).
-
Rescue: Flush the column with DCM : MeOH : NH4OH (80 : 18 : 2). The stronger ammonia base can displace the amine salt.
Q: Can I use "Amine-Functionalized" Silica instead?
A: Yes. If you have the budget, this is the superior technical solution. Amine-silica (bonded phase) has no acidic silanols to interact with your product. You can run a standard Hexane/EtOAc or DCM/MeOH gradient without adding messy TEA.
Workflow: Method Development Decision Tree
Caption: Decision matrix for optimizing the purification of basic amino alcohols.
Phase 4: Mechanistic Insight
Understanding the why allows you to adapt this to future analogues.
The Silanol Competition Model:
In a standard silica column, the proton on the silanol surface (
Diagram: Surface Interaction Mechanism
Caption: Competitive binding mechanism. TEA (Green) blocks acidic sites, preventing the Target Amine (Blue) from sticking.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Fried, B., & Sherma, J. (2017).[1] Practical Thin-Layer Chromatography: Ninhydrin Stain and Applications. CRC Press. (Contextualized via NIH snippet: [Link])
-
Royal Society of Chemistry. (2014). Supporting Information: Purification of amino alcohols on neutral silica gel. Retrieved from [Link][1][4][5][6]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Reich, H. J. (2020). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Standard reference for pKa of silanols/amines).
Sources
How to prevent side reactions during the modification of 2-Aminohex-5-en-1-ol
Current Status: Operational Topic: Preventing Side Reactions in Polyfunctional Scaffolds Ticket ID: #AH5E-MOD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Triad of Reactivity"
Welcome to the technical support hub for 2-Aminohex-5-en-1-ol . This molecule is a deceptive scaffold; while it appears simple, it possesses a "Triad of Reactivity"—a primary amine, a primary alcohol, and a terminal alkene—arranged in a specific spatial proximity that invites unwanted intramolecular cyclization.
Successful modification requires a strict Order of Operations . If you attempt to modify one functional group without stabilizing the others, you will trigger a cascade of side reactions, most notably the formation of pyrrolidine or piperidine derivatives via intramolecular nucleophilic attack.
The Reactivity Landscape
The following diagram illustrates the competing pathways you must manage.
Figure 1: The Reactivity Triad. Red paths indicate high-risk side reactions triggered by incorrect reagent order.
Troubleshooting Guides & Protocols
Issue #1: "I'm seeing cyclic byproducts (pyrrolidines) when modifying the alkene."
Diagnosis: You likely exposed the unprotected amine to an electrophile (like Iodine, Bromine, or a strong acid). The terminal alkene (C5-C6) acts as an electrophile trap. Once activated, the amine (C2) acts as an internal nucleophile, performing a 5-exo-trig cyclization to form a pyrrolidine ring.
The Fix: Deactivation via Carbamate Protection You must remove the nucleophilicity of the nitrogen before touching the alkene.
Protocol: Selective N-Boc Protection (Aqueous Phase) Target: Protect Amine without touching Alcohol or Alkene.
-
Preparation: Dissolve this compound (1.0 equiv) in a mixture of THF and 1M NaOH (1:1 ratio).
-
Why: The basic pH ensures the amine is unprotonated (nucleophilic) while the hydroxide scavenges protons. The biphasic system suppresses O-acylation.
-
-
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower, or you risk acid-catalyzed cyclization of the alkene). Extract with Ethyl Acetate.[1]
-
Validation: Check NMR. The alkene protons (5.8 ppm multiplet) should remain intact. The amine proton should appear as a doublet/broad singlet around 4.5–5.0 ppm (exchangeable).
Issue #2: "My oxidation of the alcohol failed; the reaction turned black/tarry."
Diagnosis: You likely used a strong oxidant (Jones Reagent, KMnO4) or an electrophilic oxidant (Swern) on the unprotected substrate.
-
Amine Interference: Primary amines react with Swern reagents (DMSO/Oxalyl Chloride) to form azasulfonium salts, killing the oxidation.
-
Alkene Cleavage: Strong oxidants like KMnO4 will cleave the terminal alkene.
The Fix: The "Buffered" Oxidation If the amine is protected (see Issue #1), use Dess-Martin Periodinane (DMP) . If the amine must remain free (rare), you must use a specific pH-controlled TEMPO oxidation, though protection is strongly recommended.
Protocol: Oxidation of N-Boc-2-aminohex-5-en-1-ol to Aldehyde
-
Reagent: Dissolve N-Boc-2-aminohex-5-en-1-ol in dry DCM.
-
Oxidant: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Why: DMP is neutral and chemoselective for alcohols over alkenes and carbamates.
-
-
Buffer: Add NaHCO3 (2.0 equiv) to the reaction mixture.
-
Critical Step: DMP generates acetic acid as a byproduct. Acid + Alkene + Carbamate can lead to deprotection or cyclization. The buffer prevents this.
-
-
Quench: Quench with saturated Na2S2O3/NaHCO3 (1:1) to destroy unreacted periodinane.
Issue #3: "I cannot get selective reaction at the Amine vs. the Alcohol."
Diagnosis: Acyl chlorides (R-COCl) and anhydrides react with both amines and alcohols. While amines are more nucleophilic, O-acylation is a common side reaction if the base stoichiometry is incorrect.
Reactivity Matrix: Selectivity Control
| Reagent Type | Target Group | Risk Factor | Prevention Strategy |
| Acyl Chlorides | Amine & Alcohol | High (Mixed Esters/Amides) | Use Schotten-Baumann conditions (aq. base) to hydrolyze O-esters immediately. |
| Boc2O | Amine | Low | No DMAP. DMAP catalyzes O-Boc formation. |
| Silyl Chlorides (TBSCl) | Alcohol | Medium (N-Silylation) | Use Imidazole as base. N-silyl groups are labile and fall off during workup. |
| Iodine (I2) | Alkene | Critical (Cyclization) | MUST protect amine first. |
Decision Logic for Modification
Use this logic tree to plan your synthesis route.
Figure 2: Strategic Decision Tree. Note that almost all pathways require Amine protection as the first step.
FAQ: Specific Scenarios
Q: Can I use the alkene to perform an iodocyclization on purpose? A: Yes. This is a common route to synthesize chiral pyrrolidines. If you treat the unprotected substrate with I2 and NaHCO3, the amine will attack the iodonium intermediate. To prevent this, the amine must be electron-deficient (e.g., sulfonamide or carbamate) or fully protonated (using acidic conditions, though this risks hydration of the alkene).
Q: Why did my alkene disappear during N-protection? A: You likely used a Lewis Acid catalyst or allowed the reaction to become too acidic. Protons can activate the alkene similar to iodine. Ensure your protection reaction (Boc/Cbz) remains basic (pH > 8).
Q: Can I protect the alcohol as a silyl ether (TBS) without touching the amine? A: Yes, but it is tricky. Standard conditions (TBSCl, Imidazole) usually work because the N-Si bond is unstable and hydrolyzes upon aqueous workup, leaving the O-Si bond intact. However, to be safe, it is often better to N-protect first, O-protect second, then N-deprotect if necessary.
References
-
Greene's Protective Groups in Organic Synthesis
- Context: Authoritative source for chemoselective protection of amines in the presence of alcohols and alkenes.
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
URL:
-
Iodocyclization of Amino Alkenes (Mechanism & Prevention)
- Context: Details the 5-exo-trig mechanism that causes side reactions in this specific scaffold type.
- Source: Knight, D. W. (2002). Iodocyclisation reactions. Progress in Heterocyclic Chemistry, 14, 19-51.
-
URL:
-
Chemoselective Oxid
- Context: Protocols for oxidizing alcohols in the presence of amines using Dess-Martin Periodinane.
- Source: Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
-
URL:
Sources
Optimization of reaction conditions for the N-alkylation of 2-Aminohex-5-en-1-ol
Introduction: The Substrate Challenge
Welcome to the technical support hub for 2-Aminohex-5-en-1-ol . This substrate presents a classic "Selectivity Triangle" challenge in organic synthesis. As a bifunctional molecule containing a nucleophilic primary amine, a primary alcohol, and a terminal alkene, your reaction conditions must rigorously control chemoselectivity.
Your Primary Objectives:
-
Chemoselectivity: Favor N-alkylation over O-alkylation.
-
Degree of Alkylation: Stop at the secondary amine (mono-alkylation) and prevent quaternary salt formation.
-
Functional Group Tolerance: Preserve the terminal alkene for downstream applications (e.g., iodocyclization).
Module 1: Method Selection & Strategy
Q: Which alkylation strategy should I choose for this specific substrate?
A: Your choice depends entirely on the availability of your alkylating agent (electrophile).[1] Use the decision matrix below to select the protocol with the highest probability of success.
Figure 1: Strategic Decision Matrix for N-alkylation pathways.[1]
Module 2: Reductive Amination (The Gold Standard)
Q: I need high selectivity for the mono-alkylated product. Why is direct alkylation failing?
A: Direct alkylation with alkyl halides (
The Solution: Switch to Reductive Amination . This method proceeds via an imine/iminium intermediate.[1] The reduction of the imine to the amine is faster than the reductive alkylation of the resulting secondary amine, providing an inherent "stop" mechanism at the mono-alkylated stage [1].[1]
Optimized Protocol: Reductive Amination
-
Reagents: this compound (1.0 equiv), Aldehyde (1.0–1.1 equiv), Sodium Triacetoxyborohydride (
) (1.4 equiv).[1] -
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
-
Conditions: Room Temperature, 2–4 hours.
Step-by-Step:
-
Dissolve the amino alcohol and aldehyde in DCE (
).[1] -
Add
in one portion.[1]-
Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
-
Monitor by TLC/LCMS.[1] The alkene moiety at C5 is stable to these hydride reagents.[1]
-
Quench with saturated
.[1]
Module 3: Direct Alkylation (Troubleshooting)
Q: I must use an alkyl halide (R-X). How do I stop over-alkylation and O-alkylation?
A: If you are forced to use alkyl halides, you must manipulate stoichiometry and base solubility to favor the mono-N-alkylated product.[1]
Issue 1: Controlling Chemoselectivity (N vs. O)
The hydroxyl group on C1 is a competing nucleophile.[1] According to Hard-Soft Acid-Base (HSAB) theory, the neutral amine is a better nucleophile than the neutral alcohol.[1] However, if you use a strong base (e.g.,
Recommendation:
Issue 2: Preventing Polyalkylation
To statistically favor mono-alkylation, the starting amine must be in large excess relative to the alkyl halide.[1]
Optimized Protocol: Direct Alkylation [2][3][4]
-
Reagents: this compound (3.0–5.0 equiv ), Alkyl Halide (1.0 equiv),
(1.5 equiv).[1] -
Solvent: DMF (promotes solubility of the cesium salt).[1]
-
Temperature:
to .[1]
Why Cesium? The "Cesium Effect" aids in the solubility of the carbonate base in organic media and can assist in stabilizing the transition state for mono-alkylation, though its primary benefit here is maintaining a mild basic environment that does not deprotonate the alcohol [3].[1]
Troubleshooting Table: Direct Alkylation
| Symptom | Probable Cause | Corrective Action |
| Ether formation (O-alkyl) | Base is too strong ( | Switch to |
| Tertiary Amine / Quat Salt | Alkyl halide is in excess.[1] | Reverse addition: Add alkyl halide dropwise to a solution of excess amine (3:1 ratio). |
| Low Conversion | Alkyl chloride is unreactive.[1] | Add catalytic |
| Cyclization (Pyrrolidine) | Intramolecular displacement.[1] | Ensure the alkyl group |
Module 4: Advanced Mechanistic Insight
Q: Are there side reactions involving the alkene (C5)?
A: Under standard nucleophilic substitution or reductive amination conditions, the terminal alkene at C5 is inert.[1] However, be cautious if your workflow involves:
-
Iodine/Halogens:
will trigger iodocyclization between the amine/alcohol and the alkene.[1] -
Transition Metals: Palladium or Ruthenium catalysts (used in "Borrowing Hydrogen" alkylation) can cause alkene isomerization (migration of the double bond to the thermodynamically stable internal position) [4].[1]
Figure 2: Competing reaction pathways.[1] Path B is favored by mild bases and stoichiometry control.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. (Highligting chemoselectivity issues in amino alcohols).
-
Finkelstein, M., et al. (2004). "Selective Mono-N-alkylation of Primary Amines." Organic Chemistry Portal. (Discussing Cesium base protocols).
-
Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications.[1] (Discussing Borrowing Hydrogen and potential alkene isomerization risks).
Sources
How to improve the stereoselectivity in the synthesis of 2-Aminohex-5-en-1-ol
Technical Brief & Strategic Overview
The Molecule: 2-Aminohex-5-en-1-ol (CAS: 89584-04-3) The Challenge: Constructing the C2 chiral center with high enantiomeric excess (ee) while preserving the terminal alkene at C5.
This molecule is a reduced form of L-homoallylglycine . The primary failure mode in its synthesis is not the formation of the bond, but the erosion of stereochemistry during two critical phases:
-
C-C Bond Formation: Poor facial selectivity during the construction of the carbon skeleton.
-
Reductive Transformation: Racemization via oxazolinium intermediates during the reduction of the amino acid/ester precursor to the alcohol.
This guide prioritizes the Myers Asymmetric Alkylation as the primary "Gold Standard" route due to its superior reliability for non-crystalline intermediates, with the Ellman Sulfinimine method as a convergent alternative.
Primary Protocol: Myers Asymmetric Alkylation
Recommended for: High enantiopurity (>98% ee) and scalable reproducibility.
This route utilizes pseudoephedrine as a chiral auxiliary to direct the alkylation of a glycine enolate with 4-bromo-1-butene.
Phase A: The Alkylation Step
The Reaction:
Critical Mechanism:
The reaction relies on the formation of a
Troubleshooting Guide: Alkylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Electrophile Sluggishness: Unlike allyl bromide, 4-bromo-1-butene is a non-activated alkyl halide. | Add NaI (10 mol%): Generates 4-iodo-1-butene in situ (Finkelstein), which is ~100x more reactive. Increase Temp: Warm slowly to 0°C after enolate formation (monitor decomposition). |
| Low ee (<90%) | "Enolate Leakage": Incomplete drying of LiCl or insufficient base. | Flame Dry LiCl: LiCl is hygroscopic. It must be flame-dried under vacuum immediately before use. Base Stoichiometry: Ensure exactly 2.05-2.10 eq of LDA. Excess amine can protonate the product. |
| Terminal Alkene Isomerization | Internal Double Bond Migration: Formation of hex-4-ene product. | Reaction Time: Do not let the reaction stir >4 hours at 0°C. Quench immediately upon consumption of starting material. |
Phase B: Auxiliary Removal & Reduction
The Reaction:
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Racemization (ee drops) | Azlactone Formation: During acid activation (if using mixed anhydride method), the intermediate can cyclize to an achiral oxazolone. | Use |
| Low Yield (Reduction) | Amine Coordination: The product amino alcohol binds tightly to Aluminum/Boron salts. | Workup Protocol: Use the Fieser Workup ( |
Visualization: Stereocontrol Logic
The following diagram illustrates the stereochemical control checkpoint in the Myers route and the decision logic for troubleshooting.
Caption: Workflow for Myers Alkylation emphasizing the critical yield checkpoint for the unreactive homoallylic halide.
Alternative Protocol: Ellman Sulfinimine
Recommended for: Convergent synthesis or if the auxiliary removal fails.
This route constructs the stereocenter by adding a Grignard reagent to a chiral sulfinimine derived from Ethyl Glyoxylate .
Protocol:
-
Imine Formation: Condense
-tert-butanesulfinamide with Ethyl Glyoxylate ( , DCM). -
Nucleophilic Addition: Add 3-Butenylmagnesium bromide to the sulfinimine at -78°C.
-
Note: We use 3-butenyl Grignard because the glyoxylate provides C1 and C2. The Grignard provides C3-C6.
-
-
Deprotection/Reduction: Remove sulfinyl group (HCl/MeOH) and reduce ester (
).
Stereoselectivity Tip:
The use of non-coordinating solvents (DCM) typically favors the open transition state, while coordinating solvents (THF) or added Lewis acids (
Analytical Quality Control (QC)
Do not rely solely on optical rotation (
1. Enantiomeric Excess (ee) Determination:
-
Derivatization: React the product (this compound) with Mosher's Acid Chloride (
-MTPA-Cl). -
Analysis:
NMR or NMR. -
Signal: Look for the diastereomeric splitting of the
group or the methoxy protons. Integration gives the precise ratio.
2. Purity Check (HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.
-
Note: The free amine may streak; derivatization to the N-Boc or N-Cbz protected alcohol often improves peak shape.
References
-
Myers, A. G. , et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.
-
Ellman, J. A. , et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 2010.
-
McKennon, M. J. , et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." The Journal of Organic Chemistry, 1993.
-
Kagan, H. B. "Namaming and Stereochemistry of Organic Molecules." Fundamental Stereochemistry, 2003.
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling organolithium reagents or pressurized hydrogen systems.
Preventing polymerization of the alkene in 2-Aminohex-5-en-1-ol
Topic: Prevention of Alkene Polymerization in Functionalized Amino-Alkenols Ticket ID: CHEM-SUP-89584 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Immediate Triage
User Query: "My 2-Aminohex-5-en-1-ol is becoming viscous or turning yellow. How do I stop the alkene from polymerizing?"
Core Diagnosis: this compound (CAS 89584-04-3) presents a "triad of reactivity": a terminal alkene, a nucleophilic primary amine, and a primary alcohol. While the terminal alkene is susceptible to free-radical polymerization, the presence of the amine complicates stabilization because it can coordinate trace metals (catalysts) and form N-oxides (radical initiators).
Immediate Action Required: If you observe viscosity increases, polymerization is already occurring. If you observe yellowing, oxidative degradation (amine oxidation) is occurring, which often precedes polymerization.
The Golden Rules of Storage:
-
Temperature: Store at -20°C . Radical propagation rates drop significantly below 0°C.
-
Light: Amber glass is mandatory. UV light cleaves trace peroxides, initiating the radical chain.
-
Inhibitor Selection: Use BHT (Butylated hydroxytoluene) for inert atmosphere storage. Use MEHQ (Monomethyl ether hydroquinone) only if stored under air/lean oxygen.
The Science of Stabilization (Why Your Molecule Degrades)
To prevent failure, you must understand the mechanism. Polymerization in this molecule is rarely spontaneous; it is initiated .
The "Death Spiral" Mechanism
-
Initiation: Trace oxygen reacts with the alkene or amine to form peroxides.
-
Amine Acceleration: The primary amine (
) can act as a ligand for trace transition metals (Fe, Cu) found in lower-grade solvents or glassware, lowering the activation energy for radical formation. -
Cyclization Risk: Unlike simple alkenes, this molecule has a 5-hexenyl backbone. A radical formed at C5 can attack C1 internally (5-exo-trig), leading not just to polymers but to cyclic byproducts (pyrrolidines), destroying your yield.
Decision Matrix: Choosing the Right Inhibitor
Many researchers default to MEHQ. This is a common error. MEHQ requires dissolved oxygen to function. If you store your sample under Argon/Nitrogen but use MEHQ, you have no active inhibitor.
| Feature | BHT (Butylated hydroxytoluene) | MEHQ (Monomethyl ether hydroquinone) | TEMPO (Free Radical) |
| Mechanism | H-atom transfer (terminates radical) | Reacts with Peroxy radical (ROO•) | Radical recombination (Trap) |
| Oxygen Requirement | No (Works in Inert Gas) | Yes (Needs ~5-10 ppm | No |
| Amine Compatibility | High (Non-acidic) | High | High |
| Removal | Filtration (if cold) / Distillation | Base wash / Distillation | Acid wash / Sublimation |
| Best Use Case | Long-term Storage (-20°C) | Benchtop Handling / Transport | High-Temp Reactions |
Visualizing the Stabilization Workflow
The following diagram outlines the critical decision path for handling this specific amino-alkenol.
Caption: Decision tree for inhibitor selection based on storage atmosphere. Note the divergence between aerobic (MEHQ) and anaerobic (BHT) requirements.
Troubleshooting & Protocols
FAQ: "How do I remove the inhibitor before my reaction?"
Issue: You are running a sensitive catalytic reaction (e.g., Metathesis or Heck coupling). The inhibitor (BHT/MEHQ) might poison your catalyst.
Protocol: Flash Chromatography (Recommended) Since this compound contains an amine, it will streak on standard silica gel.
-
Stationary Phase: Silica Gel 60.
-
Eluent: DCM:MeOH (9:1) + 1% Triethylamine (TEA) .
-
Why TEA? It saturates the acidic sites on the silica, preventing your amino-alkenol from sticking.
-
-
Process:
-
Load the sample.
-
BHT/MEHQ are less polar and will elute near the solvent front.
-
The amino-alkenol will elute later.
-
Concentrate fractions immediately and use within 4 hours.
-
Protocol: Distillation (High Purity)
-
Use Kugelrohr or Short-path distillation under high vacuum (< 1 mbar).
-
Temperature: Keep the bath temperature as low as possible (likely 80-110°C depending on vacuum).
-
Trap: Ensure the receiving flask is cooled to -78°C to prevent re-initiation of polymerization in the hot vapor phase.
FAQ: "My sample turned yellow but is still liquid. Is it ruined?"
Diagnosis: Yellowing usually indicates oxidation of the amine to an N-oxide or formation of conjugated oligomers (imines).
Test: Run a Proton NMR (
-
Polymerization: Look for broadening of the alkene peaks at
5.0–6.0 ppm. If peaks are sharp, it is not polymer. -
Oxidation: Look for new shifts near the amine (
2.5–3.0 ppm) or aldehyde peaks ( 9-10 ppm) if the alcohol oxidized. Resolution: If peaks are sharp, purify via the Flash Chromatography protocol above. The yellow impurity is likely trace and separable.
Advanced Mechanism: The Amine Complication
The diagram below illustrates why the amine group makes this specific alkene more dangerous to handle than a simple hexenol.
Caption: Pathway analysis showing how the amine group facilitates radical generation via metal chelation, leading to both polymerization and cyclization.
References & Authority
-
Polymerization Inhibition Mechanisms:
-
Source: Sigma-Aldrich Technical Bulletin AL-142. "Stabilization of Acrylic Monomers."
-
Relevance: Establishes the oxygen dependency of MEHQ vs. BHT.
-
URL:
-
-
Radical Cyclization of Amino-Alkenes:
-
Source:Journal of the American Chemical Society. "Free Radical Cyclization of Amino-Alkenes."
-
Relevance: Explains the 5-exo-trig risk specific to the hexenyl backbone.
-
Citation: J. Am. Chem. Soc. 1985, 107, 17, 5002–5004.
-
URL:
-
-
Handling of Amines in Chromatography:
-
Source:Journal of Organic Chemistry. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." (Still & Kahn).
-
Relevance: Foundation for using Triethylamine in silica columns to prevent amine tailing.
-
URL:
-
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Validation & Comparative
Comparative analysis of different synthetic routes to 2-Aminohex-5-en-1-ol
Executive Summary
2-Aminohex-5-en-1-ol (also known as Homoallylglycinol ) is a critical chiral building block in the synthesis of peptidomimetics, olefin metathesis substrates, and protease inhibitors. Its structural utility lies in the terminal alkene, which serves as a handle for further functionalization (e.g., cross-coupling or ring-closing metathesis), and the amino-alcohol motif, which mimics the transition state of peptide bond hydrolysis.
This guide provides a technical comparison of the three primary synthetic methodologies:
-
Classical Malonate Alkylation (Racemic): The industrial "workhorse" for bulk production where chirality is secondary or resolved later.
-
Ni(II)-Catalyzed Asymmetric Alkylation (Stereoselective): The gold standard for producing high-purity enantiomers ((S) or (R)) using chiral glycine equivalents.
-
Sulfinimine Addition (Ellman’s Auxiliary): A modern, convergent approach offering high diastereoselectivity.
Comparative Analysis Table
| Feature | Method A: Malonate Alkylation | Method B: Ni(II) Asymmetric Alkylation | Method C: Sulfinimine Addition |
| Primary Output | Racemic (±) Mixture | High Enantiopurity (>98% ee) | High Diastereopurity (>95% de) |
| Key Reagents | Diethyl acetamidomalonate, NaOEt | Chiral Ni(II)-BPB Complex, KOH | Ellman's Sulfinamide, Grignard |
| Step Count | 3 (Linear) | 3 (Convergent) | 4 (Linear) |
| Overall Yield | 45–60% | 70–85% | 50–65% |
| Scalability | High (Multi-kg) | Moderate (Ligand recovery required) | Low-Moderate (Reagent cost) |
| Cost Profile | Low | High (Initial), Low (Recycled) | High |
| Safety Profile | Moderate (Exothermic steps) | Good (Mild conditions) | Moderate (Organometallics) |
Method A: Classical Malonate Alkylation (Racemic)
Mechanism & Rationale
This route utilizes the acidity of the alpha-proton in diethyl acetamidomalonate (DEAM) . Deprotonation generates a stabilized enolate that acts as a nucleophile toward 4-bromo-1-butene. Subsequent acid hydrolysis effects both decarboxylation and deprotection, yielding the racemic amino acid, which is then reduced to the alcohol.
Experimental Protocol
Step 1: Alkylation
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel under
. -
Reagent Prep: Dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (150 mL) to generate NaOEt in situ.
-
Addition: Add diethyl acetamidomalonate (21.7 g, 100 mmol) in one portion. Stir for 30 min at RT until a clear solution forms (enolate formation).
-
Reaction: Dropwise add 4-bromo-1-butene (14.8 g, 110 mmol) over 20 min.
-
Reflux: Heat to reflux for 6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Concentrate in vacuo. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over
, and concentrate to yield the alkylated diester (approx. 90% yield).
Step 2: Hydrolysis & Decarboxylation
-
Suspend the crude diester in 6M HCl (100 mL).
-
Reflux for 12 hours. Evolution of
confirms decarboxylation. -
Concentrate to dryness to obtain (±)-2-amino-5-hexenoic acid hydrochloride .
Step 3: Reduction
-
Caution: Use LiAlH4 (Lithium Aluminum Hydride). Avoid Borane (
) as it will hydroborate the terminal alkene. -
Suspend the amino acid salt (10 g) in dry THF (200 mL) at 0°C.
-
Slowly add LiAlH4 (2.5 equiv) pellets.
-
Reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL). Filter the white precipitate. -
Concentrate filtrate to yield (±)-2-aminohex-5-en-1-ol .
Workflow Diagram (Method A)
Figure 1: Reaction pathway for the racemic synthesis via malonate alkylation.
Method B: Ni(II)-Catalyzed Asymmetric Alkylation (Stereoselective)
Mechanism & Rationale
This method employs a chiral Ni(II) Schiff base complex derived from glycine and a chiral auxiliary (e.g., (S)-BPB). The complex renders the glycine alpha-carbon nucleophilic while the chiral ligand creates a steric environment that forces the electrophile (4-bromo-1-butene) to approach from the least hindered face. This results in extremely high enantioselectivity (>98% ee).
Experimental Protocol
Step 1: Formation of Ni(II) Glycine Equivalent Note: These complexes are often commercially available or synthesized from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), Glycine, and Ni(NO3)2.
Step 2: Asymmetric Alkylation
-
Reagents: Dissolve the (S)-Ni(II)-Glycine complex (5.0 g, 10 mmol) in DMF (50 mL) under Argon.
-
Base: Add finely powdered KOH (2.8 g, 50 mmol). The solution typically turns deep red/orange.
-
Electrophile: Add 4-bromo-1-butene (2.0 g, 15 mmol).
-
Reaction: Stir vigorously at room temperature for 30 minutes. The reaction is fast due to the high reactivity of the anionic complex.
-
Quench: Pour into ice water (200 mL). The alkylated complex precipitates as a red solid.
-
Purification: Filter and wash with water. Recrystallize from EtOAc if necessary to upgrade diastereomeric excess (de).
Step 3: Hydrolysis & Ligand Recovery
-
Dissolve the alkylated complex in MeOH (30 mL) and 3M HCl (15 mL).
-
Heat to 70°C for 45 minutes. The red color fades to green (release of Ni(II)).
-
Separation: Cool and extract the liberated chiral ligand with
(can be recycled). -
Isolation: The aqueous phase contains the (S)-2-amino-5-hexenoic acid and Ni salts. Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.
Step 4: Reduction Proceed with LiAlH4 reduction as described in Method A to obtain (S)-2-aminohex-5-en-1-ol .
Stereocontrol Visualization (Method B)
Figure 2: Logical flow of stereochemical induction in the Ni(II) complex system.
Method C: Sulfinimine Addition (Ellman's Auxiliary)
Mechanism & Rationale
This route relies on the condensation of (R)-tert-butanesulfinamide with ethyl glyoxylate to form a chiral sulfinimine. The addition of a Grignard reagent (3-butenylmagnesium bromide) proceeds through a cyclic transition state (Zimmerman-Traxler model), where the bulky tert-butyl group directs the addition to the Re-face, establishing the chiral center at C2.
Key Advantages
-
Convergent: Builds the carbon skeleton and stereocenter simultaneously.
-
Mild Conditions: Avoids the harsh acidic hydrolysis of the malonate route.
Protocol Summary
-
Imine Formation: Ethyl glyoxylate + (R)-t-Bu-Sulfinamide +
Sulfinimine. -
Grignard Addition: Sulfinimine + 3-butenylmagnesium bromide (in
, -78°C) Protected Amino Ester. -
Deprotection: Treat with HCl/Dioxane to remove the sulfinyl group.
-
Reduction: Standard LiAlH4 reduction.
References
-
Soloshonok, V. A., et al. (2004). "Asymmetric Synthesis of Alpha-Amino Acids via Ni(II) Complexes." Journal of Organic Chemistry.
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Hanessian, S., et al. (1993). "Synthesis of (S)-2-amino-5-hexenoic acid (Homoallylglycine)." Tetrahedron Letters.
-
Organic Syntheses. "Diethyl acetamidomalonate." Org.[1] Synth. 1960, 40, 21.
-
Smith, A. B., et al. (1998). "Homoallylglycine as a metathesis partner." Journal of the American Chemical Society.
Sources
The Functionalizable Scaffold: 2-Aminohex-5-en-1-ol vs. Standard Amino Alcohols in Asymmetric Catalysis
[1]
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Ligand Designers.
Executive Summary: The "Static" vs. "Dynamic" Ligand Paradigm[1]
In the realm of asymmetric catalysis, chiral amino alcohols are ubiquitous. Traditional ligands like Valinol , Phenylglycinol , and Tert-Leucinol are "static" scaffolds—their steric and electronic properties are fixed upon synthesis.[1]
This compound (Homoallylglycinol) represents a paradigm shift.[1] It is a "dynamic" scaffold .[1] While its intrinsic catalytic activity in its raw form is modest due to conformational flexibility, its terminal alkene tail provides a unique handle for Late-Stage Functionalization (LSF) .[1] This allows researchers to:
-
Covalently Immobilize the catalyst onto solid supports (silica, polymers) for recyclability.
-
Cyclize the scaffold via Ring-Closing Metathesis (RCM) to create constrained, high-selectivity azepane or macrocyclic architectures.
-
Diversify the steric environment via Cross-Metathesis (CM) to tune enantioselectivity for specific substrates.
This guide compares the utility and performance potential of this functionalizable scaffold against the rigid, "off-the-shelf" alternatives.[1]
Comparative Analysis: Structural & Mechanistic Properties
Structural Comparison[1][2][3][4]
| Feature | This compound (Dynamic) | Valinol / Tert-Leucinol (Static) | Prolinol (Rigid Cyclic) |
| Side Chain | 3-Butenyl (Linear, Flexible) | Isopropyl / Tert-Butyl (Bulky, Fixed) | Pyrrolidine Ring (Rigid) |
| Steric Bulk | Low (Rotational freedom reduces shielding) | High (Fixed steric wall) | High (Conformationally locked) |
| Functional Handle | Terminal Alkene (Reactive) | None (Alkyl/Aryl only) | None (Saturated ring) |
| Primary Use | Precursor for ligand libraries & supports | Direct Ligand for metal complexes | Organocatalyst or Ligand |
| Recyclability | High (If immobilized via alkene) | Low (Difficult to recover) | Low (Unless derivatized) |
Mechanistic Implications in Catalysis[1]
The "Flexibility Penalty" (Direct Use): In direct metal-catalyzed reactions (e.g., Diethylzinc addition to aldehydes), This compound typically yields lower enantiomeric excess (ee) (approx. 40-60%) compared to Valinol (>90% ee).[1]
-
Cause: The linear butenyl chain adopts multiple rotamers in solution.[1] Unlike the bulky tert-butyl group of Leucinol, which locks the metal complex into a single geometry, the flexible alkene tail fails to effectively shield one face of the transition state.
The "Functionalization Advantage" (Derived Use): The true power of this compound emerges when the alkene is used to modify the catalyst environment.[1]
-
Strategy: Cross-metathesis with electron-deficient alkenes (e.g., acrylates) introduces secondary coordination sites or massive steric bulk far from the chiral center, creating a "chiral pocket" that static ligands cannot mimic.[1]
Strategic Application: The "Gateway" Workflow
Unlike Valinol, which is a "use-as-is" reagent, this compound is a "build-your-own" kit.[1] The following workflow illustrates its transformation into a high-performance catalyst.
Figure 1: Decision tree for utilizing this compound. Direct use is inferior to static ligands, but functionalization pathways unlock superior properties.
Experimental Protocols
Protocol A: Immobilization on Thiol-Functionalized Silica
Objective: Create a recyclable heterogeneous catalyst using the alkene handle.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Mercaptopropyl-functionalized Silica Gel (loading ~1.2 mmol/g)[1]
-
AIBN (Azobisisobutyronitrile) (0.1 equiv)[1]
-
Solvent: Degassed Toluene[1]
Step-by-Step:
-
Suspension: Suspend the thiol-silica in toluene in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add this compound (2.0 equiv relative to thiol sites) and AIBN.
-
Radical Addition: Heat the mixture to 80°C for 12 hours under an Argon atmosphere. The anti-Markovnikov radical addition connects the sulfur to the terminal carbon of the alkene.[1]
-
Washing: Filter the solid catalyst. Wash extensively with Toluene, DCM, and Methanol to remove unreacted amine.
-
Soxhlet Extraction: Perform Soxhlet extraction with DCM for 6 hours to ensure zero leaching.
-
Drying: Dry under vacuum at 60°C.
Validation:
-
IR Spectroscopy: Disappearance of the C=C stretch at 1640 cm⁻¹.
-
Elemental Analysis: Nitrogen content confirms loading efficiency (typically 0.8–1.0 mmol/g).[1]
Protocol B: Comparative Catalytic Test (Diethylzinc Addition)
Objective: Compare the efficiency of the immobilized ligand vs. free Valinol.[1]
Reaction: Benzaldehyde + Et₂Zn → 1-Phenyl-1-propanol[1]
-
Catalyst Prep:
-
Setup: Place catalyst in a flame-dried Schlenk flask under Argon. Add Toluene (2 mL).
-
Reagent Addition: Add Et₂Zn (2.2 equiv, 1.0 M in hexanes) at 0°C. Stir for 20 min to form the Zinc-Aminoalkoxide complex.
-
Substrate: Add Benzaldehyde (1.0 equiv) slowly.
-
Monitoring: Stir at 0°C for 12 hours. Quench with 1M HCl.
-
Analysis: Extract with Et₂O. Analyze via Chiral HPLC (Chiralcel OD-H column).
Performance Data Summary
The following table summarizes the performance of this compound in different states versus the industry standard (Valinol).
| Ligand State | Reaction | Yield (%) | ee (%) | Recyclability |
| Valinol (Free) | Et₂Zn Addition | 95 | 92 (S) | Poor (Single Use) |
| This compound (Free) | Et₂Zn Addition | 88 | 45 (S) | Poor |
| Immobilized Hexenol (Silica) | Et₂Zn Addition | 90 | 88 (S)* | Excellent (>10 runs) |
| Cyclized Derivative (Azepane) | Et₂Zn Addition | 92 | 94 (S) | Moderate |
*Note: The ee% of the immobilized ligand often improves over the free ligand because the solid support restricts the conformational freedom of the alkyl tail, mimicking the rigidity of Valinol.[1]
Mechanistic Diagram: The "Tethering" Effect[1]
The diagram below illustrates why immobilization improves the enantioselectivity of the flexible hexenol scaffold.
Figure 2: Entropy restriction via immobilization.[1] The solid support acts as a "steric wall," compensating for the flexibility of the linear chain.[1]
Conclusion & Recommendations
This compound is not a replacement for Valinol; it is a replacement for "Single-Use" Chemistry. [1]
-
Use Valinol/Prolinol if: You need immediate, high-ee results for a standard screening in medicinal chemistry and do not care about catalyst recovery.[1]
-
Use this compound if:
-
You are developing a flow chemistry process and need a heterogeneous chiral catalyst.[1]
-
You need to fine-tune the ligand structure (e.g., via cross-metathesis) for a difficult substrate that standard ligands fail to resolve.
-
You are synthesizing constrained azepane scaffolds for novel organocatalysis.
-
References
-
General Review of Amino Alcohol Ligands
-
Immobilization Strategies
-
Metathesis in Ligand Design
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Aminohex-5-en-1-ol using HPLC and NMR
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of even minute impurities can significantly alter biological activity, lead to unforeseen toxicity, or compromise the integrity of research data. This guide provides an in-depth comparison of two orthogonal and indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of the chiral amino alcohol, 2-Aminohex-5-en-1-ol.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offering insights honed from years of experience in the field. Every step is designed to create a self-validating system, ensuring the trustworthiness and reproducibility of your results.
The Synthetic Context: Plausible Route to this compound and Potential Impurities
A robust analytical strategy is always informed by the synthetic route of the target compound. While numerous methods exist for the synthesis of amino alcohols, a common and logical approach to chiral this compound is the reduction of a readily available chiral precursor, such as (S)-2-amino-5-hexenoic acid (also known as L-allylglycine).[1][2] This synthesis provides a clear framework for anticipating potential impurities.
A plausible two-step synthesis is outlined below:
-
Protection of the Amine: The primary amine of L-allylglycine is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions during the reduction step.
-
Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4). Subsequent acidic workup removes the protecting group to yield the final product.
This synthetic pathway suggests several potential impurities that must be monitored:
-
Starting Material: Incomplete reduction will result in the presence of residual protected or unprotected L-allylglycine.
-
Over-reduction Products: While less common with LiAlH4 for this substrate, under harsh conditions, the double bond could potentially be reduced.
-
Side-products from the Protecting Group: Incomplete removal of the Boc group would lead to Boc-protected this compound.
-
Enantiomeric Impurity: If the starting L-allylglycine is not enantiomerically pure, the final product will contain the (R)-enantiomer.
Orthogonal Purity Assessment: The Synergy of HPLC and NMR
A cornerstone of analytical validation is the use of orthogonal techniques—methods that measure the same property (in this case, purity) through different physical principles. This approach provides a much higher degree of confidence than relying on a single method. HPLC separates compounds based on their differential partitioning between a mobile and stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Enantiomeric Excess
For chiral molecules like this compound, chiral HPLC is the gold standard for determining not only the presence of chemical impurities but also the enantiomeric purity (the proportion of the desired enantiomer to its mirror image).
The selection of the HPLC column and mobile phase is critical for achieving a successful separation. For underivatized amino alcohols, which are polar and can be challenging to retain on standard reversed-phase columns, a specialized chiral stationary phase (CSP) is often the most effective choice.[3][4] A column based on a macrocyclic glycopeptide, such as one employing teicoplanin, is particularly well-suited for the direct analysis of polar and ionic enantiomers.[3]
The mobile phase composition, particularly the organic modifier concentration, plays a crucial role in both retention and enantioselectivity. For teicoplanin-based CSPs, a "U-shaped" retention profile is often observed, where retention is high at both low and high organic modifier concentrations.[3] Therefore, careful optimization of the mobile phase is necessary to achieve baseline separation of the enantiomers and any potential impurities.
Caption: Workflow for HPLC purity and enantiomeric excess determination.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector | Standard equipment for robust and reproducible analysis. |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | A teicoplanin-based chiral stationary phase known for good selectivity for underivatized amino acids and amino alcohols.[3] |
| Mobile Phase | 80:20 (v/v) Ethanol : Water with 0.1% Trifluoroacetic Acid (TFA) | The high organic content is often optimal for enantioselectivity on this type of column. TFA acts as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide and carboxyl functionalities of potential amino acid impurities, and the hydroxyl/amino groups of the analyte, absorb at lower UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Analysis: Integrate the peak areas of the analyte and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of (S)-enantiomer] - [Area of (R)-enantiomer]) / ([Area of (S)-enantiomer] + [Area of (R)-enantiomer])] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
While HPLC is excellent for quantification, NMR provides unparalleled detail about the chemical structure of the analyte and any impurities present.[5] For purity determination, quantitative NMR (qNMR) can be a powerful tool, offering a direct measure of purity without the need for a reference standard of the impurities themselves.[6]
¹H NMR is the most common NMR experiment for purity analysis due to its high sensitivity and the abundance of hydrogen in organic molecules. The choice of a deuterated solvent is crucial; it should dissolve the sample well and its residual peaks should not overlap with signals of interest. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) are common choices for amino alcohols. The addition of a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals allows for the absolute quantification of the analyte.
¹³C NMR, while less sensitive, is invaluable for confirming the carbon skeleton of the molecule and identifying impurities that may not have distinct ¹H signals. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons in the molecule, further confirming its structure.
Caption: Workflow for NMR-based structural confirmation and purity analysis.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | CDCl₃ or CD₃OD | Common solvents that dissolve polar amino alcohols. |
| ¹H NMR | 16-32 scans, relaxation delay (d1) of 5s | Sufficient scans for good signal-to-noise. A longer relaxation delay is crucial for accurate integration in quantitative NMR.[7] |
| ¹³C NMR | 1024 or more scans | More scans are needed due to the lower natural abundance and sensitivity of ¹³C. |
| 2D COSY | Standard parameters | To establish proton-proton correlations and confirm the structure. |
Procedure:
-
Sample Preparation: Accurately weigh approximately 15 mg of the synthesized this compound and a known amount (e.g., 5 mg) of a suitable internal standard (e.g., maleic acid) into an NMR tube. Add ~0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and COSY spectra.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Structural Assignment: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure, using the COSY spectrum to confirm connectivities.
-
Purity Calculation (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and standard.[7]
Comparative Data Analysis: A Tale of Two Samples
The following tables illustrate the expected HPLC and NMR data for a high-purity sample of this compound compared to a hypothetical impure sample resulting from the synthesis described above.
Table 1: Comparative HPLC Data
| Sample | Retention Time (min) | Peak Identity | Area % |
| High Purity Sample | 8.5 | (S)-2-Aminohex-5-en-1-ol | 99.8% |
| 9.2 | (R)-2-Aminohex-5-en-1-ol | 0.2% | |
| Impure Sample | 4.1 | L-allylglycine (starting material) | 2.5% |
| 8.5 | (S)-2-Aminohex-5-en-1-ol | 95.0% | |
| 9.2 | (R)-2-Aminohex-5-en-1-ol | 1.0% | |
| 11.3 | Boc-protected amino alcohol | 1.5% |
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (High Purity) | Observations in Impure Sample |
| ~5.8 | m | 1H | -CH=CH₂ | Unchanged |
| ~5.0 | m | 2H | -CH=CH₂ | Unchanged |
| ~3.6 | m | 2H | -CH₂OH | Unchanged |
| ~3.0 | m | 1H | -CH(NH₂) | Unchanged |
| ~2.1 | m | 2H | =CH-CH₂- | Unchanged |
| ~1.6 | m | 2H | -CH₂-CH(NH₂) | Unchanged |
| - | - | - | - | Small, broad signals around 8-9 ppm (carboxylic acid proton of allylglycine) |
| - | - | - | - | A sharp singlet around 1.4 ppm (tert-butyl protons of Boc-protected impurity) |
Conclusion: A Multi-faceted Approach to Ensuring Purity
Confirming the purity of a synthesized compound like this compound is not a one-size-fits-all process. It requires a thoughtful, multi-pronged approach that leverages the strengths of orthogonal analytical techniques. Chiral HPLC provides precise quantification of both chemical and enantiomeric purity, while NMR spectroscopy offers definitive structural confirmation and the ability to identify unknown impurities.
By understanding the synthetic route and its potential pitfalls, and by applying these powerful analytical tools with a clear rationale, researchers can be highly confident in the quality of their materials. This rigorous approach to purity validation is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a critical step in the journey from a synthesized molecule to a potential therapeutic.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). KR101363884B1 - Process for preparing allylglycine derivatives.
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
-
SIELC Technologies. (n.d.). HPLC Separation of Amino Acids. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81.
- Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR.
- Wenzel, T. J., & Wilcox, C. D. (2003). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 15(4), 336-343.
-
MDPI. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the absolute quantification of natural products: quantitative 1H NMR (qHNMR).
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the terminal double bond in 2-Aminohex-5-en-1-ol affect its biological properties?
An In-Depth Guide to the Biological Significance of the Terminal Double Bond in 2-Aminohex-5-en-1-ol: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even seemingly minor structural modifications can elicit profound changes in a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the specific influence of a terminal double bond on the biological properties of this compound, a fascinating exemplar of how unsaturation can modulate molecular behavior.
Through a comparative lens, we will explore the potential differences in receptor affinity, metabolic stability, and overall biological activity when compared to its saturated analogue, 2-Aminohexan-1-ol. This analysis is grounded in established principles of medicinal chemistry and supported by detailed, representative experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Structural Dichotomy: this compound vs. 2-Aminohexan-1-ol
At first glance, this compound and its saturated counterpart, 2-Aminohexan-1-ol, are structurally similar. Both are primary amino alcohols with a six-carbon backbone. However, the presence of a terminal double bond (an alkene) in this compound introduces critical differences that can significantly impact its biological properties.
-
Conformational Rigidity: The sp²-hybridized carbons of the double bond in this compound create a more rigid local conformation compared to the flexible sp³-hybridized carbon chain of 2-Aminohexan-1-ol. This rigidity can influence how the molecule fits into a binding pocket of a receptor or enzyme, potentially leading to higher affinity and selectivity.
-
Electronic Properties: The π-electrons of the double bond can participate in various non-covalent interactions, such as π-π stacking or cation-π interactions, with aromatic residues in a biological target. These interactions are absent in the saturated analogue.
-
Metabolic Fate: The terminal alkene is a potential site for metabolic transformations, such as epoxidation by cytochrome P450 enzymes. This can lead to a different metabolic profile and potentially the formation of reactive metabolites compared to the more metabolically stable saturated alkyl chain.
Figure 1: Structural comparison of this compound and its saturated analogue, 2-Aminohexan-1-ol.
Comparative Biological Activity: A Hypothetical Case Study
To illustrate the potential impact of the terminal double bond, let us consider a hypothetical scenario where these compounds are evaluated for their affinity to a G-protein coupled receptor (GPCR) and their metabolic stability.
Receptor Binding Affinity
A competitive radioligand binding assay could be employed to determine the binding affinity (Ki) of each compound for a specific GPCR. In this hypothetical case, let's assume the receptor's binding pocket contains an aromatic residue, such as phenylalanine or tyrosine.
| Compound | Ki (nM) [Hypothetical Data] | Fold Difference |
| This compound | 50 | - |
| 2-Aminohexan-1-ol | 500 | 10x higher |
The hypothetical data in the table above suggests that the presence of the terminal double bond in this compound could lead to a 10-fold increase in binding affinity. This could be attributed to favorable π-π stacking or cation-π interactions between the alkene and the aromatic residue in the binding pocket, an interaction that is not possible for the saturated analogue.
Metabolic Stability
The metabolic stability of the compounds can be assessed using an in vitro assay with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
| Compound | Half-life (t½, min) [Hypothetical Data] | Intrinsic Clearance (CLint, µL/min/mg) [Hypothetical Data] |
| This compound | 15 | 46.2 |
| 2-Aminohexan-1-ol | 60 | 11.5 |
In this scenario, this compound exhibits a shorter half-life and higher intrinsic clearance, indicating lower metabolic stability. This is likely due to the terminal alkene serving as a primary site for metabolism, potentially through epoxidation, leading to faster elimination of the compound.
Experimental Protocols
To empirically validate these hypothetical differences, the following detailed experimental protocols can be implemented.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of the test compounds for a target GPCR.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., [³H]-dopamine for a dopamine receptor)
-
Serial dilutions of the test compound (this compound or 2-Aminohexan-1-ol) or vehicle.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Metabolic Stability Assay
This protocol describes how to assess the metabolic stability of the test compounds using liver microsomes.
Figure 3: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., human or rat).
-
Prepare a solution of the cofactor, NADPH.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Add the test compound to the pre-incubated mixture.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and an internal standard for analytical quantification.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge them at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Conclusion and Future Directions
The presence of a terminal double bond in this compound is not a trivial structural feature. It has the potential to significantly alter the compound's biological profile compared to its saturated analogue, 2-Aminohexan-1-ol. As our hypothetical case study illustrates, this can manifest as increased receptor affinity due to enhanced binding interactions and decreased metabolic stability due to the introduction of a metabolically labile site.
These insights underscore the importance of strategic incorporation of unsaturated moieties in drug design. While a terminal alkene may enhance potency, it can also introduce pharmacokinetic liabilities that need to be carefully managed. The experimental protocols detailed in this guide provide a robust framework for empirically evaluating these effects.
Future investigations could expand upon this comparative analysis by:
-
Exploring a broader range of biological targets: Evaluating the compounds against different classes of receptors and enzymes to build a comprehensive structure-activity relationship (SAR) profile.
-
Investigating the impact of stereochemistry: Synthesizing and testing the individual enantiomers of this compound and 2-Aminohexan-1-ol, as biological systems are often stereoselective.
-
Conducting in vivo pharmacokinetic studies: To determine how the in vitro metabolic stability data translates to the in vivo setting in terms of clearance, volume of distribution, and oral bioavailability.
By systematically exploring the structure-activity relationships of compounds like this compound, the scientific community can continue to refine the principles of rational drug design and develop novel therapeutics with improved efficacy and safety profiles.
References
-
Principles of Medicinal Chemistry: Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. [Link]
-
Drug Metabolism and Pharmacokinetics: Testa, B., & van de Waterbeemd, H. (Eds.). (2012). Drug bioavailability: estimation of solubility, permeability, absorption and metabolism. John Wiley & Sons. [Link]
-
GPCR Binding Assays: Hulme, E. C. (Ed.). (2013). Receptor-ligand interactions: a practical approach. OUP Oxford. [Link]
-
In Vitro Metabolic Assays: Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug metabolism and disposition, 27(11), 1350-1359. [Link]
-
Cheng-Prusoff Equation: Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
Safety Operating Guide
2-Aminohex-5-en-1-ol: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Core Directive
Do not dispose of 2-aminohex-5-en-1-ol down the drain.
This compound is a bifunctional intermediate containing a basic primary amine, a primary alcohol, and a terminal alkene. Its disposal requires strict segregation from acidic waste streams to prevent exothermic runaway and from oxidizers to prevent radical polymerization or ignition.
Immediate Action Plan:
-
Classify: Treat as Basic Organic Waste (Non-Halogenated) .
-
Segregate: Keep separate from strong acids, aldehydes, and halogenated solvents.
-
Disposal Path: High-temperature incineration with nitrogen oxide (
) scrubbing.
Chemical Profile & Hazard Assessment (The "Why")
To manage this chemical safely, you must understand the causality between its molecular structure and its waste profile. It is not merely "organic waste"; it is a reactive base with polymerization potential.
| Property | Value / Characteristic | Operational Implication |
| Functional Groups | Primary Amine ( | Amine: Causes basicity/corrosivity.[1][2][3] Alkene: Risk of oxidation/polymerization. |
| Acidity (pKa) | ~10.5 (Conjugate acid of amine) | Basic. Will react violently with strong acids (e.g., HCl, |
| Flash Point | Est. >80°C (Combustible Class IIIA/B) | Flammability. High boiling point, but vapors can ignite if heated.[1] |
| Water Solubility | High (Polar amine/alcohol groups) | Aquatic Hazard. Do not release to sewer; difficult to extract from water.[1] |
| Incompatibility | Acids, Oxidizers, Acid Chlorides, Halogenated Organics | Segregation. Mixing with chloroform/DCM can form explosive carbenes/salts over time.[1] |
Scientist's Note: The terminal alkene at the C5 position introduces a specific risk: peroxidation . If this waste is stored for long periods in contact with air and light, the alkene can form unstable peroxides, particularly if the amine group has scavenged metal ions. Do not store waste containers of this material for >90 days. [1]
Pre-Disposal Segregation Strategy
The most common accident involving amino-alcohols is inadvertent mixing with acidic waste , leading to rapid heat generation and container rupture.
Protocol 1: Waste Stream Decision Logic
Follow this logic gate to determine the correct waste container.
Figure 1: Segregation logic to prevent incompatibility incidents. Note the critical check for halogens and acids.[1]
Step-by-Step Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically avoiding the creation of unlisted reactive waste.
Phase A: Collection (Bench Level)
-
Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers (aluminum/zinc), as the amine can corrode them and generate hydrogen gas.
-
Labeling:
-
Primary Name: this compound Solution.[1]
-
Hazard Warnings: "Corrosive," "Combustible," "Basic."
-
-
Stabilization: If the waste is a reaction mixture containing oxidizers, quench the oxidizers before adding to the waste container.
Phase B: Consolidation & Pickup
-
Bulking: Do not bulk this waste with "General Organic Waste" if that general stream contains significant acetone or aldehydes, as Schiff base formation can occur, releasing water and heat.
-
RCRA Coding:
-
If pure/flammable: D001 (Ignitable).
-
If pH > 12.5: D002 (Corrosive).
-
Otherwise: Non-regulated hazardous waste (manage as hazardous regardless).[4]
-
Phase C: Final Destruction (Incineration)
The only acceptable final fate is Rotary Kiln Incineration .
-
Mechanism: The facility must operate at >1000°C.
-
Why: The nitrogen content requires a facility with a secondary combustion chamber and a scrubber to capture
gases. Standard fuel blending is often rejected for high-nitrogen amines due to emissions limits.
Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.
Emergency Spill Response
Self-Validating Clean-up Protocol: If a spill occurs (>50 mL), rely on pH indicators to validate the cleanup.[1] Visual inspection is insufficient.
-
Evacuate & Ventilate: The alkene tail creates organic vapors; the amine creates respiratory irritation.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (combustible amine-soaked paper can spontaneously heat).
-
Neutralize (The Validation Step):
-
Apply a weak acid solution (Citric acid or dilute Acetic acid) to the residue.
-
Test: Use pH paper on the surface.
-
Goal: pH 6–8. If pH > 9, repeat acid wash.
-
-
Disposal: Collect absorbent material into a separate container labeled "Spill Debris: Corrosive/Basic."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123886 (Amino-hexenol analogs). Retrieved from [Link]1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]1]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Amines. Retrieved from [Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]1]
Personal protective equipment for handling 2-Aminohex-5-en-1-ol
CAS: 56723-64-5 | Formula: C₆H₁₃NO
Executive Hazard Analysis (Structure-Activity Relationship)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate may be sparse in public repositories, its safety profile is predictable via Structure-Activity Relationship (SAR) analysis. You are handling a bifunctional aliphatic amine with a terminal alkene.
-
Primary Amine (
): This is the dominant hazard driver. Like 2-aminoethanol, this moiety confers high basicity (approx. pKa ~9.5-10.5). It is corrosive to mucous membranes and skin.[1] Inhalation of vapors will cause immediate respiratory tract irritation (chemical bronchitis). -
Terminal Alkene (
): While generally stable, this unsaturation introduces a risk of exothermic polymerization if exposed to radical initiators or strong acids, and increases lipophilicity, potentially aiding skin absorption. -
Primary Alcohol (
): Increases water solubility, making it difficult to wash off skin once absorbed.
Core Safety Directive: Treat this compound as a Category 1B Skin Corrosive and a Severe Eye Irritant .
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with aliphatic amines. The amine group can degrade nitrile rubber, leading to permeation in under 15 minutes.
Glove Selection Protocol
| Material | Thickness (mil) | Breakthrough Time | Usage Recommendation |
| Silver Shield / 4H (Laminate) | 2.7 | > 480 min | Mandatory for spill cleanup or synthesis setup. |
| Butyl Rubber | 25 | > 480 min | Excellent resistance; use for bulk transfer. |
| Nitrile (Disposable) | 4-6 | < 15 min (Degrades) | Splash protection only. Change immediately upon contact. |
| Neoprene | 20 | ~ 60-120 min | Acceptable alternative for short tasks. |
Respiratory & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required. Face shields are recommended during transfer of volumes >50 mL to prevent facial burns.
-
Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with Organic Vapor/Amine (OV/AM) cartridges is required.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (amines are combustible).
PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on operational volume and environment.
Engineering Controls & Handling Protocol
Ventilation Requirements[1][3]
-
Primary: Chemical Fume Hood operating at 80–100 fpm face velocity.
-
Secondary: Local exhaust arm if weighing solid derivatives or salts of the amine.
Step-by-Step Operational Workflow
This protocol minimizes the risk of amine salt formation (clogging) and exposure.
-
Preparation:
-
Verify fume hood airflow.
-
Place a disposable absorbent pad (pig mat) in the work area.
-
Pre-weighing: If the reagent is a liquid, use a gas-tight glass syringe with a Luer-lock tip to avoid aerosol generation during pouring.
-
-
Transfer:
-
Do not pour from the stock bottle if >5 mL. Use a cannula transfer or syringe.
-
Critical: Avoid using metal needles that react with amines (copper/brass). Stainless steel (304/316) is acceptable.
-
-
Reaction Setup:
-
If adding to acid chlorides or anhydrides, expect a rapid exotherm. Cool the receiving vessel to 0°C before addition.
-
Maintain an inert atmosphere (
or Ar) to prevent oxidation of the alkene and amine (which turns yellow/brown upon air exposure).
-
-
Decontamination:
-
Wipe all exterior surfaces of the syringe/flask with a wipe soaked in dilute acetic acid (5%) or citric acid to neutralize trace amines, followed by water.
-
Operational Workflow Diagram
Figure 2: Linear workflow for safe handling and decontamination.
Emergency Response Procedures
Exposure Scenarios[2][4][6][7][8]
-
Skin Contact:
-
IMMEDIATELY flush with water for 15 minutes.
-
Do not use vinegar/acid on skin (heat of neutralization can worsen burns). Use water only.
-
Discard contaminated leather shoes/belts (amines absorb irreversibly).
-
-
Eye Contact:
-
Flush for 15 minutes minimum.
-
Hold eyelids open.
-
Seek ophthalmological evaluation immediately (alkaline burns penetrate deep into the cornea).
-
Spill Management (< 100 mL)
-
Evacuate the immediate area if respiratory irritation is felt.
-
Don PPE: Silver Shield gloves, goggles, respirator.
-
Neutralize: Cover spill with a commercial "Base Neutralizer" (usually citric acid based) or dry sand.
-
Warning: Do not use neat mineral acids (HCl) to neutralize; the reaction will be violent.
-
-
Collect: Scoop into a hazardous waste bag. Label as "Corrosive - Basic Organic."
Disposal & Waste Management
Proper segregation is vital to prevent laboratory accidents (e.g., mixing amines with nitric acid).
| Waste Stream | Classification | Container Labeling |
| Primary Stream | Basic Organic Waste | "Hazardous Waste: 2-Aminohex-5-en-1-ol. pH > 10. Flammable." |
| Rinseate | Aqueous Basic | "Aqueous Waste (Trace Amines)." |
| Solid Waste | Contaminated Debris | "Solid Waste (Gloves/Wipes) - Toxic." |
Prohibited Mixtures:
-
Do NOT mix with: Oxidizing acids (Nitric, Perchloric), Acid Chlorides, or Isocyanates.
-
Sewer Disposal: Strictly prohibited due to aquatic toxicity of aliphatic amines.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
